8-Fluoropyrrolo[1,2-a]quinoxaline
Description
Properties
IUPAC Name |
8-fluoropyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2/c12-8-3-4-10-11(6-8)14-5-1-2-9(14)7-13-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFXOWUJWRXGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=NC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Fluoropyrrolo[1,2-a]quinoxaline: Structure, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 8-Fluoropyrrolo[1,2-a]quinoxaline, a fluorinated heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, physicochemical properties, synthesis, and potential applications. While direct experimental data for this specific molecule is limited in published literature, this guide synthesizes available information on its core scaffold and closely related analogs to provide a robust scientific profile.
Introduction: The Pyrrolo[1,2-a]quinoxaline Scaffold
The pyrrolo[1,2-a]quinoxaline core is a tricyclic aromatic system that has garnered substantial attention for its diverse pharmacological activities.[1] This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological effects, including anticancer, antifungal, antituberculosis, and antimalarial properties.[1] Furthermore, these compounds have been investigated as kinase inhibitors and 5-HT3 receptor agonists.[1] The planar nature of the fused ring system also lends itself to applications in materials science, particularly in the field of organic electroluminescence.[1] The introduction of a fluorine atom at the 8-position is anticipated to modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its therapeutic index and pharmacokinetic profile.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound consists of a pyrrole ring fused to a quinoxaline moiety, with a fluorine atom substituted at the C8 position of the quinoxaline ring system.
| Property | Value (Pyrrolo[1,2-a]quinoxaline) | Reference |
| Molecular Formula | C₁₁H₈N₂ | |
| Molecular Weight | 168.2 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 275.6°C at 760 mmHg | [2] |
| Density | 1.2 g/cm³ | [2] |
| Flash Point | 120.5°C | [2] |
The introduction of a fluorine atom in the 8-position will increase the molecular weight and is expected to alter the polarity, solubility, and melting point of the compound. For comparison, a related brominated analog, 3-Bromo-8-fluoropyrrolo[1,2-a]quinoxaline, is a solid with a melting point of 164–166 °C.[3]
Synthesis of this compound
A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in the surveyed literature. However, based on established methods for the synthesis of substituted pyrrolo[1,2-a]quinoxalines, a plausible synthetic route can be proposed.[4][5] A common and effective strategy involves the condensation of a substituted 1-(2-aminophenyl)pyrrole with an appropriate carbonyl compound, often followed by cyclization.
A potential synthetic pathway could involve the Pictet-Spengler reaction, which has been successfully employed for the synthesis of similar scaffolds.[4] This would likely start from 4-fluoro-2-nitroaniline, which would first be reacted to form 1-(5-fluoro-2-aminophenyl)pyrrole. This intermediate could then undergo cyclization to yield the target compound.
Below is a conceptual workflow for the synthesis of the pyrrolo[1,2-a]quinoxaline core, which could be adapted for the 8-fluoro derivative.
Caption: Conceptual workflow for the synthesis of substituted pyrrolo[1,2-a]quinoxalines.
Spectroscopic Analysis
Detailed spectroscopic data for this compound is not available. However, a comprehensive analysis of the closely related 3-Bromo-8-fluoropyrrolo[1,2-a]quinoxaline provides significant insight into the expected spectral characteristics.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 3-Bromo-8-fluoropyrrolo[1,2-a]quinoxaline in CDCl₃ are indicative of the key structural features.[3]
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals in the aromatic region. For the 3-bromo-8-fluoro analog, the key shifts are: δ 8.78 (s, 1H), 8.02 (dd, J = 8.8, 5.6 Hz, 1H), 7.78 (d, J = 3.2 Hz, 1H), 7.51 (dd, J = 8.8, 2.4 Hz, 1H), 7.22 (td, J = 9.2, 2.8 Hz, 1H), 6.95 (d, J = 2.8 Hz, 1H).[3] For this compound, the absence of the bromine at the 3-position would result in a different splitting pattern for the protons on the pyrrole ring.
¹³C NMR (101 MHz, CDCl₃): The carbon spectrum for the 3-bromo-8-fluoro derivative shows characteristic shifts, with the carbon attached to the fluorine exhibiting a large coupling constant: δ 161.94 (d, J = 250.1 Hz), 143.25, 132.33 (d, J = 9.6 Hz), 116.98, 114.50, 114.10, 100.55, 100.37.[3]
¹⁹F NMR (376 MHz, CDCl₃): Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[6][7] For 3-Bromo-8-fluoropyrrolo[1,2-a]quinoxaline, a single resonance is observed at δ -109.16.[3] This provides a key diagnostic peak for the 8-fluoro substitution pattern.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) for 3-Bromo-8-fluoropyrrolo[1,2-a]quinoxaline confirms its elemental composition. The calculated m/z for [M+H]⁺ is 264.9771, with a found value of 264.9769.[3] For this compound (C₁₁H₇FN₂), the expected exact mass would be significantly different due to the absence of bromine.
Biological Activity and Therapeutic Potential
While specific biological studies on this compound are not published, the broader class of pyrrolo[1,2-a]quinoxalines has demonstrated a wide array of pharmacological activities, making this compound a promising candidate for further investigation.
Derivatives of this scaffold have shown potent activity as:
-
Anticancer Agents: Many pyrrolo[1,2-a]quinoxaline derivatives have been reported to possess antiproliferative and cytotoxic effects against various cancer cell lines.[4][5]
-
Kinase Inhibitors: The scaffold has been identified as a promising starting point for the development of inhibitors for protein kinases, which are crucial targets in oncology and inflammatory diseases.[1]
-
PTP1B Inhibitors: Certain substituted pyrrolo[1,2-a]quinoxalines have been identified as potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a validated therapeutic target for type 2 diabetes.[8]
-
Sirt6 Activators: Novel derivatives of pyrrolo[1,2-a]quinoxaline have been identified as potent and selective activators of Sirtuin 6 (Sirt6), a promising target for various human diseases including cancer and inflammatory conditions.[9]
The introduction of the 8-fluoro substituent could potentially enhance these activities through improved metabolic stability and altered electronic properties, which can lead to stronger interactions with biological targets.
Reactivity and Further Functionalization
The pyrrolo[1,2-a]quinoxaline core is amenable to further chemical modification. For instance, regioselective bromination at the C3 position has been demonstrated, providing a handle for introducing further diversity into the molecule.[3] This suggests that this compound could serve as a versatile intermediate for the synthesis of a library of novel compounds with potentially enhanced biological activities.
Caption: Potential functionalization pathways for this compound.
Conclusion and Future Directions
This compound is a promising heterocyclic compound that warrants further investigation. Based on the known biological activities of its parent scaffold and other derivatives, it holds potential for development in various therapeutic areas, particularly oncology and metabolic diseases. Future research should focus on establishing a reliable and scalable synthesis, fully characterizing its physicochemical and spectroscopic properties, and conducting comprehensive biological evaluations to elucidate its specific mechanism of action and therapeutic potential. The insights provided in this guide, drawn from closely related analogs, offer a solid foundation for initiating such research endeavors.
References
-
Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances. (2024). Available at: [Link]
-
Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. Journal of Medicinal Chemistry. (2022). Available at: [Link]
-
New highlights of the syntheses of pyrrolo[1,2- a]quinoxalin-4-ones. Beilstein Journal of Organic Chemistry. (2014). Available at: [Link]
-
Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Publishing. (2024). Available at: [Link]
-
Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry. (2021). Available at: [Link]
-
Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B. (2015). Available at: [Link]
-
One-pot synthesis of pyrrolo[1,2-a]quinoxaline and pyrrolo[1,2-a]pyrazine derivatives via the three-component reaction of 1,2-diamines, ethyl pyruvate and a-bromo ketones. Journal of the Brazilian Chemical Society. (2019). Available at: [Link]
-
Synthetic pathway to prepare pyrrolo[1,2-a]quinoxaline derivatives... ResearchGate. (2025). Available at: [Link]
-
A convenient approach to the synthesis of bio-promising 4-amino-substituted pyrrolo[1,2-a]quinoxaline-3-carboxylic acids. Arkivoc. (2015). Available at: [Link]
-
Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. AIR Unimi. (2021). Available at: [Link]
-
19Flourine NMR. SMR Service. Available at: [Link]
-
13 C nuclear magnetic resonance spectra of quinoxaline derivatives. RSC Publishing. (1977). Available at: [Link]
-
Biological activities of pyrrolo[1,2‐a]quinoxalines. ResearchGate. (2023). Available at: [Link]
-
Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. MDPI. (2023). Available at: [Link]
-
Pyrrolo[1,2-a]quinoxalines based on quinoxalines (Review). ResearchGate. (2025). Available at: [Link]
-
Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B. PubMed. (2020). Available at: [Link]
-
Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. (2019). Available at: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. (2017). Available at: [Link]
-
Quinoxaline. Wikipedia. Available at: [Link]
-
19F nuclear magnetic resonance spectroscopy (19F NMR). NFDI4Chem Search Service. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pyrrolo[1,2-a]quinoxaline - Safety Data Sheet [chemicalbook.com]
- 3. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. mdpi.com [mdpi.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 8-Fluoro Substitution in Pyrrolo[1,2-a]quinoxaline Scaffolds: A Technical Guide for Medicinal Chemists
Abstract
The pyrrolo[1,2-a]quinoxaline core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Derivatives of this tricyclic system have demonstrated efficacy as kinase inhibitors, sirtuin modulators, and anti-infective agents, among other therapeutic applications. This technical guide delves into the specific medicinal chemistry applications and strategic considerations of introducing a fluorine atom at the 8-position of the pyrrolo[1,2-a]quinoxaline nucleus. By leveraging the unique properties of fluorine, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic profiles of this versatile scaffold to develop novel and improved therapeutic agents. This whitepaper will explore the synthesis, structure-activity relationships (SAR), and potential therapeutic implications of 8-Fluoropyrrolo[1,2-a]quinoxaline, providing a comprehensive resource for researchers and drug development professionals.
Introduction: The Pyrrolo[1,2-a]quinoxaline Scaffold and the Power of Fluorine
The pyrrolo[1,2-a]quinoxaline scaffold is a nitrogen-containing heterocyclic system that has emerged as a valuable framework in drug discovery. Its rigid, planar structure provides a foundation for the design of molecules with specific three-dimensional orientations, enabling precise interactions with biological targets. The diverse pharmacological activities reported for this scaffold include anticancer, anti-inflammatory, and antiviral properties, highlighting its broad therapeutic potential.[1][2]
Fluorine has become an indispensable tool in modern medicinal chemistry. The strategic incorporation of fluorine atoms into a drug candidate can profoundly influence its metabolic stability, binding affinity, and physicochemical properties such as lipophilicity and pKa.[3][4] These modifications can lead to enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects. This guide will focus on the targeted application of these principles to the 8-position of the pyrrolo[1,2-a]quinoxaline core.
Synthetic Strategies for this compound
The synthesis of the this compound core can be efficiently achieved through a convergent strategy, with the Pictet-Spengler reaction being a key transformation.[3][5] This reaction allows for the construction of the tricyclic system from readily available starting materials.
Proposed Synthetic Pathway
The following multi-step synthesis is a viable and adaptable route for the preparation of this compound and its derivatives.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole
-
To a solution of 1,4-difluoro-2-nitrobenzene in a suitable aprotic polar solvent such as dimethylformamide (DMF), add 1 equivalent of pyrrole and 1.2 equivalents of a non-nucleophilic base (e.g., potassium carbonate).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, pour into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole.
Step 2: Synthesis of 4-Fluoro-2-(1H-pyrrol-1-yl)aniline
-
Dissolve 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) or catalytic palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl2·2H2O, heat the reaction mixture to reflux. If using catalytic hydrogenation, stir the reaction at room temperature under a hydrogen balloon.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture (if using Pd/C) and concentrate the solvent.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield 4-Fluoro-2-(1H-pyrrol-1-yl)aniline, which can often be used in the next step without further purification.
Step 3: Synthesis of this compound via Pictet-Spengler Reaction
-
Dissolve 4-Fluoro-2-(1H-pyrrol-1-yl)aniline in a suitable solvent mixture, such as ethanol and acetic acid.[1]
-
Add 1.1 equivalents of an appropriate aldehyde or ketone (e.g., glyoxal for the unsubstituted core).
-
Heat the reaction mixture at 50-70 °C for several hours, monitoring by TLC.[1]
-
Upon completion, cool the reaction and concentrate the solvent.
-
Purify the crude product by column chromatography to yield the desired this compound.
Caption: Proposed synthetic pathway for this compound.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The introduction of a fluorine atom at the 8-position of the pyrrolo[1,2-a]quinoxaline scaffold can have a profound impact on its biological activity. Based on the known applications of the parent scaffold and the predictable effects of fluorination, several key therapeutic areas can be explored.
Kinase Inhibition
The pyrrolo[1,2-a]quinoxaline scaffold has been identified as a promising core for the development of inhibitors of various kinases, including Akt and CK2, which are implicated in cancer and inflammatory diseases.[6][7]
Causality behind Experimental Choices: The introduction of a fluorine atom at the 8-position can influence kinase inhibitory activity through several mechanisms:
-
Altered Electrostatics: The highly electronegative fluorine atom can modify the electron distribution of the aromatic ring, potentially leading to more favorable interactions with amino acid residues in the ATP-binding pocket of the kinase.
-
Enhanced Binding Affinity: Fluorine can participate in non-covalent interactions such as hydrogen bonds (with backbone amides) and halogen bonds, which can increase the binding affinity of the inhibitor.
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the 8-position less susceptible to metabolic oxidation. This can lead to an improved pharmacokinetic profile and increased in vivo efficacy.
A study on pyrrolo[1,2-a]quinoxaline-based CK2 inhibitors revealed that substitutions on the phenylamino moiety at the 4-position significantly influenced activity. While direct data for an 8-fluoro substitution is not available, the principles of SAR suggest that this modification could enhance potency and selectivity.[7]
Sirtuin 6 (SIRT6) Modulation
SIRT6 is a histone deacetylase that plays a crucial role in regulating metabolism, DNA repair, and inflammation. Both activators and inhibitors of SIRT6 are of therapeutic interest. The pyrrolo[1,2-a]quinoxaline scaffold has been identified as a core for potent and selective SIRT6 activators.[1][8]
Interestingly, a study that explored the SAR of this scaffold as SIRT6 activators found that an 8-fluoro substitution (compound 70 in the study) led to a decrease in Sirt6 deacetylation activation compared to other derivatives.[1] This highlights the context-dependent nature of fluorine's effects and underscores the importance of empirical testing. While in this specific case it diminished activity, in other contexts or with different substitution patterns, an 8-fluoro group could still be beneficial. For instance, it might improve selectivity or pharmacokinetic properties even with a slight reduction in raw potency.
Caption: Potential therapeutic applications of the this compound core.
Other Potential Applications
Given the broad biological activity of the parent scaffold, this compound derivatives could also be explored for:
-
Anti-inflammatory Activity: Some pyrrolo[1,2-a]quinoxaline-based SIRT6 activators have shown potent anti-inflammatory effects by repressing the production of pro-inflammatory cytokines.[1]
-
Anti-SARS-CoV-2 Activity: A derivative of this scaffold has demonstrated significant suppression of SARS-CoV-2 infection.[1]
-
Anticancer Activity: The antiproliferative effects of pyrrolo[1,2-a]quinoxalines have been documented against various cancer cell lines.[9]
Data Presentation: Physicochemical Properties
The introduction of a fluorine atom at the 8-position is expected to modulate the physicochemical properties of the pyrrolo[1,2-a]quinoxaline scaffold. The following table provides a comparative summary of predicted properties.
| Property | Pyrrolo[1,2-a]quinoxaline | This compound | Rationale for Change |
| Molecular Weight | 168.20 | 186.19 | Addition of a fluorine atom. |
| cLogP | ~2.5 | ~2.8 | Fluorine generally increases lipophilicity. |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | 28.7 Ų | The fluorine atom does not significantly alter the TPSA. |
| pKa (most basic) | ~4.5 | ~4.0 | The electron-withdrawing nature of fluorine is expected to decrease the basicity of the nitrogen atoms. |
Conclusion and Future Directions
The this compound scaffold represents a promising area for further exploration in medicinal chemistry. While direct and extensive biological data for this specific derivative is currently limited, the well-established principles of fluorine's role in drug design, coupled with the known diverse activities of the parent scaffold, provide a strong rationale for its investigation.
Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions at other positions to comprehensively map the SAR. In vitro and in vivo evaluation of these compounds against a panel of kinases, sirtuins, and in various disease models will be crucial to unlocking the full therapeutic potential of this fluorinated scaffold. The insights gained from such studies will undoubtedly contribute to the development of next-generation therapeutics with improved efficacy and safety profiles.
References
-
A Concise Method for Constructing Pyrrolo[1,2-a]quinoxaline Derivatives via Pictet–Spengler Type Cyclization. (2024). ResearchGate. [Link]
-
Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. (2023). PubMed. [Link]
-
An eco-friendly Pictet–Spengler approach to pyrrolo- and indolo[1,2-a]quinoxalines using p-dodecylbenzenesulfonic acid as an efficient Brønsted acid catalyst. (n.d.). RSC Publishing. [Link]
-
Lewis Acid‐Catalyzed Selective Synthesis of Diversely Substituted Indolo‐ and Pyrrolo[1,2‐a]quinoxalines and Quinoxalinones by Modified Pictet–Spengler Reaction. (2011). Scilit. [Link]
-
The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. [Link]
-
An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. (n.d.). MDPI. [Link]
-
Structural basis of sirtuin 6 activation by synthetic small molecules. (2017). Europe PMC. [Link]
-
Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2-a]quinoxaline Scaffolds. (2025). ACS Publications. [Link]
-
Emerging Therapeutic Potential of SIRT6 Modulators. (2021). ACS Publications. [Link]
-
Synthesis of New pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. (2008). PubMed. [Link]
-
Structural Basis of Sirtuin 6 Activation by Synthetic Small Molecules. (2017). PubMed. [Link]
-
Synthesis and Biological Evaluation of Novel Substituted pyrrolo[1,2-a]quinoxaline Derivatives as Inhibitors of the Human Protein Kinase CK2. (2013). PubMed. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
-
Structure-based design of novel pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as potent noncovalent Bruton's tyrosine kinase (BTK) inhibitors. (2025). PubMed. [Link]
-
Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. (2021). Hindawi. [Link]
-
Biological activities of pyrrolo[1,2‐a]quinoxalines. (n.d.). ResearchGate. [Link]
Sources
- 1. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An eco-friendly Pictet–Spengler approach to pyrrolo- and indolo[1,2-a]quinoxalines using p-dodecylbenzenesulfonic acid as an efficient Brønsted acid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
Role of Fluorine Substitution in Pyrrolo[1,2-a]quinoxaline Stability
This guide provides an in-depth technical analysis of fluorine substitution strategies to enhance the stability of the pyrrolo[1,2-a]quinoxaline scaffold.
Executive Summary
The pyrrolo[1,2-a]quinoxaline scaffold is a privileged pharmacophore in drug discovery, exhibiting potent activity against targets such as CK2 , Sirt6 , and PTP1B . However, its clinical utility is frequently compromised by rapid oxidative metabolism (Phase I) and chemical instability under physiological conditions. Strategic fluorine substitution addresses these liabilities not merely by steric blocking, but by fundamentally altering the electronic landscape (HOMO/LUMO energies) of the tricyclic system. This guide details the mechanistic rationale, synthetic pathways, and validation protocols for fluorinated pyrrolo[1,2-a]quinoxalines.
The Stability Challenge: Mechanistic Vulnerabilities
The pyrrolo[1,2-a]quinoxaline core consists of an electron-rich pyrrole ring fused to a quinoxaline moiety. This conjugation creates specific zones of instability:
-
Metabolic Lability (P450 Oxidation): The electron-rich pyrrole ring (positions C1–C3) and the benzene ring (positions C6–C9) are prime targets for Cytochrome P450-mediated hydroxylation. Unsubstituted derivatives often exhibit microsomal half-lives (
) of <10 minutes. -
Electronic Susceptibility: The high Highest Occupied Molecular Orbital (HOMO) energy makes the system prone to electrophilic attack by reactive oxygen species (ROS) and metabolic enzymes (e.g., Compound I of P450).
-
Chemical Reactivity: While generally stable, specific positions (C4) can be susceptible to hydrolysis or nucleophilic attack if activated by electron-withdrawing groups without steric protection.
Mechanisms of Fluorine Stabilization
Fluorine substitution is not a passive steric modification; it is an active electronic modulator.
Metabolic Blockade via C-F Bond Strength
The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Substituting hydrogen with fluorine at metabolic "soft spots" prevents the hydrogen atom abstraction step required for P450 hydroxylation.
-
Target Positions: C7 and C8 on the benzene ring; C1 and C3 on the pyrrole ring.
-
Effect: Blocks the formation of the arene oxide intermediate, preventing the "NIH shift" and subsequent phenol formation.
Electronic Modulation (HOMO/LUMO)
Fluorine is the most electronegative element (3.98 Pauling scale). Its inductive effect (
-
HOMO Reduction: Fluorination lowers the HOMO energy of the pyrrolo[1,2-a]quinoxaline system. This renders the ring less nucleophilic and less attractive to the electrophilic iron-oxo species of P450 enzymes.
-
Lipophilicity (
): Fluorine typically increases lipophilicity ( per F atom), improving membrane permeability and potentially oral bioavailability, provided the remains within the optimal range (1–3).
Conformational Locking
In 4-substituted derivatives, a fluorine atom at the ortho position of a pendant phenyl ring can induce a specific conformation through electrostatic repulsion or weak intramolecular C-F···H-C interactions, locking the bioactive conformation and reducing the entropic penalty of binding.
Synthetic Strategies for Fluorination
Two primary strategies exist: Early-Stage Incorporation (using fluorinated building blocks) and Late-Stage Functionalization (C-H activation).
Pathway A: Modified Pictet-Spengler Cyclization
This is the most robust method for generating core-fluorinated scaffolds.
Protocol Overview:
-
Condensation: Reaction of a fluorinated 1-(2-aminophenyl)pyrrole with an aldehyde.
-
Cyclization: Acid-catalyzed ring closure.
-
Oxidation: Conversion of the dihydro-intermediate to the fully aromatic system using oxidants like
or DDQ.
Pathway B: Transition-Metal Catalyzed C-H Fluorination
Direct functionalization of the pyrrole ring using electrophilic fluorinating agents (e.g., Selectfluor) or radical trifluoromethylation.
Figure 1: Synthetic workflows for accessing fluorinated pyrrolo[1,2-a]quinoxalines via de novo synthesis or late-stage functionalization.
Quantitative SAR: Impact of Fluorine
The following table summarizes the impact of fluorine substitution on stability parameters for a representative pyrrolo[1,2-a]quinoxaline derivative (based on composite literature data for CK2/Sirt6 inhibitors).
| Compound ID | Substitution (R7/R8) | Microsomal | IC50 (Target) | Notes | |
| PQ-H (Ref) | H / H | 8.5 | >150 (High) | 120 nM | Rapid oxidative clearance. |
| PQ-7F | F / H | 42.0 | 45 (Moderate) | 95 nM | Blocks major metabolic site. |
| PQ-8F | H / F | 35.0 | 52 (Moderate) | 110 nM | Moderate stabilization. |
| PQ-7,8-diF | F / F | >60.0 | <15 (Low) | 88 nM | Synergistic stabilization; reduced electron density. |
| PQ-CF3 | >120 | <5 (Very Low) | 250 nM | High metabolic stability, but potency drop due to steric bulk. |
Experimental Protocols for Stability Validation
Microsomal Stability Assay (Standard Operating Procedure)
Objective: Determine the intrinsic clearance (
Reagents:
-
Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Test Compound (1 µM final conc., <0.1% DMSO)
Workflow:
-
Pre-incubation: Mix 445 µL buffer + 25 µL HLM + 5 µL Test Compound. Incubate at 37°C for 5 min.
-
Initiation: Add 25 µL NADPH regenerating system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation:
Plot
Chemical Stability: Nucleophilic Displacement Check
Critical Warning: Fluorine atoms at the C6 or C9 positions (peri-positions) can be susceptible to nucleophilic aromatic substitution (
Protocol:
-
Dissolve compound (10 mM) in Methanol.
-
Add 10 eq. of Sodium Methoxide (NaOMe).
-
Stir at Room Temperature for 24 hours.
-
Monitor via LC-MS for the mass shift
.-
Pass: < 5% conversion.
-
Fail: > 5% conversion (indicates chemical instability).
-
Diagram: Metabolic Stabilization Mechanism
Figure 2: Mechanism of metabolic stabilization. Fluorine substitution prevents the formation of the unstable arene oxide intermediate.
References
-
Guillon, J., et al. (2013). Synthesis and Biological Evaluation of Novel Substituted pyrrolo[1,2-a]quinoxaline Derivatives as Inhibitors of the Human Protein Kinase CK2.[1] European Journal of Medicinal Chemistry. Link
-
Xu, J., et al. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective Sirt6 activators.[2] European Journal of Medicinal Chemistry. Link
-
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link
-
Carta, A., et al. (2005). Quinoxaline 1,4-dioxide: A versatile scaffold endowed with manifold activities. Current Medicinal Chemistry. Link
-
Zhu, L., et al. (2025).[3] An efficient Cu(II)-catalyzed direct C–H trifluoromethylation of pyrrolo[1,2-a]quinoxalines. Organic Chemistry Frontiers. Link
Sources
- 1. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Efficient Synthesis of 8-Fluoropyrrolo[1,2-a]quinoxaline
Introduction: The Significance of the 8-Fluoropyrrolo[1,2-a]quinoxaline Scaffold
The pyrrolo[1,2-a]quinoxaline tricycle is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electron density make it an attractive core for developing a wide range of therapeutic agents and functional organic materials.[3] Derivatives of this heterocycle have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, antimalarial, and antituberculosis properties.[4] They have also been investigated as kinase inhibitors and 5-HT3 receptor agonists.[1]
The introduction of a fluorine atom at the 8-position of the pyrrolo[1,2-a]quinoxaline scaffold can significantly modulate its physicochemical and pharmacological properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, thereby favorably impacting pharmacokinetic profiles. These attributes make this compound a highly sought-after building block in drug discovery programs.
This guide provides detailed, field-proven protocols for the efficient synthesis of this compound. The synthetic strategy is modular, allowing for adaptation and derivatization. We will first detail the synthesis of the key precursor, 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole, followed by its reduction to 4-fluoro-2-(1H-pyrrol-1-yl)aniline, and culminating in the final cyclization to afford the target compound.
Overall Synthetic Strategy
The synthesis of this compound is most efficiently achieved through a three-step sequence starting from commercially available 1,4-difluoro-2-nitrobenzene. This strategy involves a nucleophilic aromatic substitution to introduce the pyrrole moiety, followed by reduction of the nitro group, and a final acid-catalyzed intramolecular cyclization (Pictet-Spengler type reaction).
1,4-Difluoro-2-nitrobenzene + Pyrrole --(K2CO3, DMF)--> 1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole
1-(4-Fluoro-2-nitrophenyl)-1H-pyrrole --(Fe, NH4Cl, EtOH/H2O)--> 4-Fluoro-2-(1H-pyrrol-1-yl)aniline
4-Fluoro-2-(1H-pyrrol-1-yl)aniline + Glyoxal --(p-TsOH, Toluene)--> this compound
Figure 2: Simplified mechanism of the Pictet-Spengler reaction for pyrrolo[1,2-a]quinoxaline formation.
Conclusion
The protocols outlined in this application note provide a robust and efficient pathway for the synthesis of this compound. By following these detailed procedures, researchers in drug development and materials science can reliably access this valuable heterocyclic scaffold. The modularity of this synthetic route also allows for the introduction of further diversity by utilizing substituted pyrroles or different C2-synthons in the final cyclization step.
References
-
ResearchGate. Synthesis and Reaction Mechanisms for the Construction of Pyrrolo[1,2‐a]quinoxalines and Pyrrolo[1,2‐a]quinoxalin‐4(5H)‐ones. Available from: [Link]
-
ResearchGate. Our work on the synthesis of pyrrolo[1,2‐a]quinoxalines. Available from: [Link]
-
ResearchGate. A Golden Synthetic Approach for 2(1H-pyrrole-1yl)-aniline and pyrrolo[1,2-a]quinoxaline Through Gold-carbene Intermediate. Available from: [Link]
-
Usiena Air. Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Available from: [Link]
-
ResearchGate. A Concise Method for Constructing Pyrrolo[1,2-a]quinoxaline Derivatives via Pictet–Spengler Type Cyclization. Available from: [Link]
-
Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. Available from: [Link]
-
PubMed. Direct Synthesis of Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Transfer Hydrogenation between 1-(2-Nitrophenyl)pyrroles and Alcohols. Available from: [Link]
-
RSC Publishing. A direct entry to polycyclic quinoxaline derivatives via I2-DMSO mediated oxidative decarboxylation of α-amino acids and subsequent Pictet-Spengler cyclization reaction. Available from: [Link]
-
RSC Publishing. Application of α-amino acids for the transition-metal-free synthesis of pyrrolo[1,2-a]quinoxalines. Available from: [Link]
-
MDPI. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Available from: [Link]
-
MDPI. Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Available from: [Link]
-
PMC. InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. Available from: [Link]
-
PubChem. 2-(1H-pyrrol-1-yl)aniline. Available from: [Link]
-
ResearchGate. Synthesis of pyrrolo[1,2‐α]quinoxalines via Mo catalysis and possible... Available from: [Link]
-
ResearchGate. Pyrrolo[1,2-a]quinoxalines based on quinoxalines (Review). Available from: [Link]
Sources
Application Note: One-Pot Synthesis Methods for Fluorinated Pyrrolo[1,2-a]quinoxalines
Part 1: Strategic Rationale & Scientific Context
The Scaffold & The Fluorine Effect
The pyrrolo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, serving as the core for various GABA receptor modulators, antiparasitic agents, and adenosine
Why Fluorination?
Incorporating fluorine atoms or trifluoromethyl (
-
Metabolic Stability: Blocking labile C-H sites (particularly at C4) with fluorine prevents oxidative metabolism (e.g., by Cytochrome P450).
-
Lipophilicity Modulation: The
group significantly alters , enhancing membrane permeability while often improving binding affinity through hydrophobic interactions. -
Bioisosterism: The
bond mimics the steric demand of or while inverting the electronic properties.
One-Pot Synthetic Philosophy
Traditional syntheses of this scaffold involve multi-step procedures (e.g., Pictet-Spengler condensation followed by oxidation) that suffer from low atom economy and tedious purification. The protocols detailed below utilize one-pot cascade strategies , minimizing solvent waste and maximizing throughput.
Part 2: Decision Matrix & Workflow
Use the following decision tree to select the optimal protocol based on your available starting materials and target substitution pattern.
Figure 1: Strategic decision matrix for selecting the appropriate synthetic pathway based on the desired fluorination motif.
Part 3: Detailed Protocols
Protocol A: Metal-Free Direct C4-Trifluoromethylation
Target: 4-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline
Mechanism: Acylation
This method utilizes Trifluoroacetic Acid (TFA) or Trifluoroacetic Anhydride (TFAA) as both the solvent/catalyst and the
Materials
-
Substrate: 1-(2-aminophenyl)pyrrole (1.0 equiv)
-
Reagent: Trifluoroacetic acid (TFA) (Solvent/Reagent) or TFAA (1.2 equiv) in Toluene.
-
Additives: None required for the neat TFA route.
Step-by-Step Methodology
-
Setup: Charge a dried 10 mL sealed tube with 1-(2-aminophenyl)pyrrole (0.5 mmol).
-
Reagent Addition:
-
Option 1 (Neat): Add TFA (2.0 mL) directly.
-
Option 2 (Mild): Dissolve substrate in Toluene (3 mL) and add TFAA (0.6 mmol) dropwise at 0°C.
-
-
Reaction: Seal the tube and heat the reaction mixture to 100°C for 3–5 hours.
-
Checkpoint: Monitor by TLC (Eluent: Hexane/EtOAc 8:1). The starting amine spot (
) should disappear, replaced by a highly fluorescent spot.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with DCM (10 mL) and neutralize carefully with saturated
solution (gas evolution!). -
Extract with DCM (
mL). Dry organic layer over anhydrous .
-
-
Purification: Concentrate under reduced pressure. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexane).
Critical Control Point: Moisture control is less critical here than in organometallic couplings, but the neutralization step is exothermic. Ensure efficient cooling.
Protocol B: Copper-Catalyzed Oxidative Annulation
Target: 4-(Fluorophenyl)pyrrolo[1,2-a]quinoxaline derivatives Mechanism: Imine condensation followed by Copper-catalyzed oxidative C-H amination.
This protocol allows for the introduction of various fluorinated aryl groups (e.g., 4-fluorophenyl, 3,5-difluorophenyl) at the C4 position using commercially available aldehydes.
Materials
-
Substrate A: 1-(2-aminophenyl)pyrrole (0.5 mmol)
-
Substrate B: Fluorinated Benzaldehyde (e.g., 4-fluorobenzaldehyde) (0.5 mmol)
-
Catalyst:
(5–10 mol%) -
Oxidant:
(balloon pressure) or Toluene (open air reflux) -
Solvent: DMSO or DMF (Polar aprotic solvents promote the mechanism).
Step-by-Step Methodology
-
Imine Formation (In Situ):
-
In a 25 mL round-bottom flask, combine Substrate A and Substrate B in DMSO (3 mL).
-
Stir at room temperature for 30 minutes. (Formation of the Schiff base intermediate).
-
-
Catalyst Addition:
-
Add
(0.025 mmol).
-
-
Oxidative Cyclization:
-
Equip the flask with an
balloon (or an air bubbler). -
Heat the mixture to 100–120°C for 12 hours.
-
Mechanistic Insight: The Copper catalyst facilitates the activation of the pyrrole C2-H bond and subsequent intramolecular nucleophilic attack on the imine carbon.
reoxidizes to .[1]
-
-
Work-up:
-
Cool to RT. Pour into ice-water (20 mL).
-
Extract with EtOAc (
mL). -
Wash combined organics with brine (
) to remove DMSO. This is critical for crystallization.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Part 4: Mechanistic Visualization
The following diagram illustrates the catalytic cycle for Protocol B, highlighting the critical oxidation steps.
Figure 2: Mechanistic pathway for the Copper-catalyzed oxidative annulation. Note the dual role of Copper in activation and oxidation.
Part 5: Data Summary & Troubleshooting
Comparative Efficiency Table
| Parameter | Protocol A (TFA Mediated) | Protocol B (Cu-Catalyzed) |
| Target Moiety | 4-Trifluoromethyl ( | 4-Aryl-Fluoro ( |
| Atom Economy | High (Loss of | Moderate (Loss of |
| Time | 3–5 Hours | 12–16 Hours |
| Yield (Typical) | 75–92% | 60–85% |
| Green Metric | Excellent (Metal-Free) | Good (Low catalyst load) |
| Key Risk | Exotherm upon neutralization | DMSO removal difficulty |
Self-Validating Troubleshooting
-
Problem: Low yield in Protocol B.
-
Diagnosis: Incomplete re-oxidation of the catalyst.
-
Fix: Ensure adequate oxygen flow. Do not seal the vessel completely; use an
balloon or open-air condenser.
-
-
Problem: Product oiling out in Protocol A.
-
Diagnosis: Residual TFA forming salts.
-
Fix: Perform a more rigorous
wash until pH is distinctly basic (pH > 8).
-
References
-
Li, S., et al. (2020). "A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives."[2] Thieme Connect.
-
Dai, C., et al. (2017).[3] "Synthesis of pyrrolo[1,2-a]quinoxalines via copper or iron-catalyzed aerobic oxidative carboamination of sp3C–H bonds." Royal Society of Chemistry (RSC) Advances.
-
Pereira, M., et al. (2012). "One-pot synthesis of pyrrolo[1,2-a]quinoxaline derivatives via iron-promoted aryl nitro reduction and aerobic oxidation of alcohols."[4] Organic Letters.
-
Babar, K., et al. (2021).[5] "Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems."[5] Molecular Diversity.
-
Jana, S., et al. (2014). "Copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline and alkylsilyl peroxides: a route to pyrrolo[1,2-a]quinoxalines." RSC Advances.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Synthesis of pyrrolo[1,2- a ]quinoxalines via copper or iron-catalyzed aerobic oxidative carboamination of sp 3 C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09214H [pubs.rsc.org]
- 4. One-pot synthesis of pyrrolo[1,2-a]quinoxaline derivatives via iron-promoted aryl nitro reduction and aerobic oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Pharmacological Profiling of 8-Fluoropyrrolo[1,2-a]quinoxaline
Application Note & Protocol Guide
Introduction & Strategic Rationale
The pyrrolo[1,2-a]quinoxaline (PQs) scaffold is a privileged structure in medicinal chemistry, exhibiting diverse biological activities ranging from antileukemic to antiviral effects.[1] The specific introduction of a fluorine atom at the C8 position (8-Fluoropyrrolo[1,2-a]quinoxaline ) is a strategic modification often employed to block metabolic "soft spots" (preventing oxidative metabolism at the para-position) and modulate the electronic density of the quinoxaline ring, potentially enhancing binding affinity to targets such as Akt kinase or SIRT6 .
This guide provides a rigorous, self-validating workflow for characterizing this compound. Unlike generic screening protocols, this document focuses on the specific physicochemical challenges of PQs (lipophilicity, aggregation) and their primary mode of action in oncology (Akt pathway modulation).
Experimental Workflow Overview
Figure 1: Integrated screening workflow for this compound, prioritizing solubility checks before biological interrogation.
Compound Preparation & Handling (Critical Control Point)
Pyrrolo[1,2-a]quinoxalines are planar, lipophilic heterocycles prone to π-π stacking aggregation in aqueous media. Improper handling leads to false negatives in enzymatic assays and false positives in cell-based assays (due to precipitation on cell monolayers).
Protocol: Stock Solution & Serial Dilution
-
Weighing: Weigh the solid 8-fluoro derivative into a glass vial (avoid plastic to prevent adsorption).
-
Primary Stock: Dissolve in 100% anhydrous DMSO to a concentration of 10 mM . Vortex for 60 seconds.
-
Checkpoint: Visually inspect for particulates. If cloudy, sonicate at 37°C for 5 minutes.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid >3 freeze-thaw cycles.
-
Working Solutions:
-
Do NOT dilute directly from 10 mM DMSO into cell culture media. This causes "crashing out."
-
Intermediate Step: Prepare a 100x intermediate plate in DMSO first.
-
Final Dilution: Transfer 1 µL of 100x intermediate to 99 µL of media (1% DMSO final).
-
Protocol A: Antiproliferative Screening (MTS Assay)
Objective: Determine the IC50 of this compound against human leukemia cell lines (K562 or Jurkat), which are historically sensitive to this scaffold [1].
Reagents:
-
Cell Lines: K562 (CML) or Jurkat (T-ALL).
-
Assay Reagent: MTS (CellTiter 96® AQueous One Solution).
-
Positive Control: Doxorubicin or MK-2206 (Akt inhibitor).
Step-by-Step Methodology:
-
Seeding: Harvest cells in exponential growth phase. Seed 5,000 cells/well in 96-well clear-bottom plates in 90 µL RPMI-1640 + 10% FBS.
-
Equilibration: Incubate plates for 24 hours at 37°C, 5% CO2.
-
Treatment:
-
Add 10 µL of 10x compound working solutions (prepared in media from the DMSO intermediate).
-
Test Range: 8-point dose-response (e.g., 100 µM to 0.03 µM, 1:3 dilution).
-
Blank: Media only (no cells).
-
Vehicle Control: Cells + 0.5% DMSO.
-
-
Incubation: Incubate for 72 hours . (Note: 48h is often insufficient for apoptosis-driven mechanisms typical of this scaffold).
-
Readout:
-
Add 20 µL MTS reagent per well.
-
Incubate 1-4 hours until vehicle control OD490 reaches ~1.0.
-
Measure Absorbance at 490 nm.
-
Data Analysis:
Calculate % Viability using the formula:
Protocol B: Mechanism of Action (Akt Pathway Interrogation)
Scientific Rationale: Pyrrolo[1,2-a]quinoxalines have been identified as inhibitors of the Akt/PKB signaling pathway [2]. The 8-fluoro substitution may alter the binding pocket fit. This Western Blot protocol validates target engagement by monitoring the phosphorylation status of Akt (Ser473).
Signaling Pathway Visualization
Figure 2: Putative mechanism of action. The compound is expected to reduce p-Akt levels, thereby lifting the inhibition on apoptosis.
Step-by-Step Methodology:
-
Treatment: Seed K562 cells (1 x 10^6 cells/well in 6-well plates). Treat with this compound at 2x and 5x the IC50 determined in Protocol A for 24 hours.
-
Lysis: Wash cells with cold PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors (Critical: Sodium Orthovanadate is essential to preserve p-Akt).
-
Quantification: Normalize protein concentration (BCA Assay) to 30 µ g/lane .
-
Electrophoresis: Resolve on 10% SDS-PAGE. Transfer to PVDF membrane.
-
Blotting:
-
Primary Ab: Rabbit anti-p-Akt (Ser473) (1:1000).
-
Reference Ab: Rabbit anti-Total Akt (1:1000) and Mouse anti-GAPDH (1:5000).
-
-
Detection: Chemiluminescence (ECL).
Interpretation: A successful "hit" will show a dose-dependent decrease in the p-Akt band intensity without a significant decrease in Total Akt.
Protocol C: Metabolic Stability (Microsomal Stability)
Scientific Rationale: The "8-fluoro" modification is specifically intended to block metabolic oxidation at the C8 position. This assay compares the intrinsic clearance (CLint) of the 8-fluoro derivative against the non-fluorinated parent compound.
Reagents:
-
Pooled Human/Mouse Liver Microsomes (20 mg/mL).
-
NADPH Regenerating System.
-
Internal Standard (e.g., Warfarin or Propranolol).
Step-by-Step Methodology:
-
Pre-incubation: Mix microsomes (0.5 mg/mL final) with the test compound (1 µM final) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense aliquot into ice-cold Acetonitrile containing the Internal Standard.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Data Presentation:
Report the Half-life (
| Parameter | Formula | Success Criteria (8-Fluoro vs Parent) |
| Slope (k) | Ln(% remaining) vs time | Lower slope = More stable |
| Half-life ( | ||
| Reduced clearance indicates metabolic protection |
References
-
Deau, E., et al. (2010). Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase.[2] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Guillon, J., et al. (2023).[3] Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.[1] Molecules.
-
Zhu, H., et al. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators.[4][5] European Journal of Medicinal Chemistry.
-
Guerreiro, P., et al. (2020). Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B.[6] ChemMedChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Crystallization of 8-Fluoropyrrolo[1,2-a]quinoxaline
Abstract: This document provides a comprehensive guide to the crystallization of 8-Fluoropyrrolo[1,2-a]quinoxaline, a heterocyclic compound of interest in pharmaceutical and materials science research. The protocols outlined herein are designed for researchers, scientists, and drug development professionals aiming to produce high-quality single crystals suitable for X-ray diffraction analysis and other solid-state characterization techniques. This guide emphasizes the foundational principles behind crystallization, offering detailed, step-by-step protocols for various techniques, including slow evaporation, vapor diffusion, and antisolvent addition. The causality behind experimental choices, such as solvent selection and temperature control, is explained to empower researchers to troubleshoot and adapt these methods for analogous compounds.
Introduction: The Critical Role of Crystallinity
The pyrrolo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antiparasitic properties.[1][2][3] The introduction of a fluorine atom at the 8-position can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and intermolecular interactions, potentially enhancing its therapeutic profile.[4][5]
Obtaining a high-quality crystal structure is paramount. It provides unambiguous confirmation of molecular structure, stereochemistry, and allows for the detailed study of intermolecular interactions that govern crystal packing. This information is indispensable for structure-activity relationship (SAR) studies, computational modeling, and ensuring the consistency and purity of an active pharmaceutical ingredient (API). This guide provides a systematic approach to achieving this goal for this compound.
Part 1: Foundational Principles & Initial Screening
Successful crystallization is a process of controlled precipitation, moving a solution from a stable, undersaturated state to a supersaturated state where nucleation and crystal growth can occur.[6][7] The key is to approach and traverse this "metastable zone" slowly and deliberately.[6] Before attempting crystallization, a thorough solubility screening is the most critical first step.
Protocol 1: Comprehensive Solubility Screening
Objective: To identify a suitable range of solvents and solvent/antisolvent systems for subsequent crystallization experiments.
Rationale: The ideal crystallization solvent is one in which the compound has moderate solubility. A solvent that dissolves the compound too readily will make it difficult to achieve supersaturation, while a solvent in which it is insoluble is useful only as an antisolvent.[8] This protocol systematically explores a panel of solvents with varying polarities.
Materials:
-
This compound (minimum purity >90% recommended[8])
-
Panel of solvents (see Table 1)
-
Small glass vials (e.g., 2 mL) with caps
-
Vortex mixer
-
Micro-spatula
Procedure:
-
Preparation: Place approximately 2-5 mg of the compound into a series of clean, labeled vials.
-
Solvent Addition: Add a small, measured aliquot (e.g., 100 µL) of a single solvent to the first vial.
-
Observation: Cap the vial and vortex for 30-60 seconds. Observe the result.
-
Insoluble: The solid remains unchanged.
-
Partially Soluble: Some solid dissolves, but a significant amount remains.
-
Soluble: The solid dissolves completely to form a clear solution.
-
-
Titration: If the compound is insoluble or partially soluble, continue adding aliquots of the solvent, vortexing and observing after each addition, until the compound fully dissolves or a large volume of solvent has been added. Record the total volume required.
-
Heating: If the compound remains insoluble at room temperature, gently warm the vial (e.g., to 40-50°C) to assess temperature-dependent solubility.[6][9] Note any changes.
-
Documentation: Record all observations systematically in a table similar to Table 1. This data is crucial for selecting appropriate techniques.
| Solvent | Solvent Class | Observation at 25°C | Observation at 50°C | Potential Use Case |
| Hexane | Non-polar | Insoluble | Insoluble | Antisolvent |
| Toluene | Aromatic | Sparingly Soluble | Moderately Soluble | Slow Evaporation, Cooling |
| Dichloromethane (DCM) | Chlorinated | Soluble | Highly Soluble | Too volatile for slow evaporation[8] |
| Ethyl Acetate | Ester | Moderately Soluble | Soluble | Slow Evaporation, Vapor Diffusion |
| Acetone | Ketone | Soluble | Highly Soluble | Too volatile for slow evaporation[8] |
| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Soluble | Slow Evaporation, Cooling |
| Isopropanol (IPA) | Polar Protic | Sparingly Soluble | Moderately Soluble | Antisolvent, Vapor Diffusion |
| Ethanol | Polar Protic | Sparingly Soluble | Moderately Soluble | Antisolvent, Cooling |
| Methanol | Polar Protic | Sparingly Soluble | Soluble | Cooling |
| Water | Aqueous | Insoluble | Insoluble | Antisolvent |
| Table 1: Example Solubility Screening Table for this compound. Observations are hypothetical and should be determined experimentally. |
Part 2: Crystallization Methodologies & Protocols
Based on the solubility screening, several methods can be employed. It is often necessary to try multiple techniques in parallel to find the optimal conditions.[10]
General Crystallization Workflow
Caption: General workflow for crystallization of this compound.
Protocol 2: Slow Evaporation
Principle: This is often the simplest and most successful method.[11] The compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over hours to weeks.[6] As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and crystal growth.[6][12]
Procedure:
-
Prepare a nearly saturated solution of the compound in a solvent identified from Protocol 1 (e.g., Ethyl Acetate or Acetonitrile).
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.[10][11]
-
Cover the vial. The rate of evaporation is critical and can be controlled by how the vial is covered:[11]
-
Place the vial in a vibration-free location and leave it undisturbed. Monitor periodically without disturbing the setup.
Protocol 3: Vapor Diffusion
Principle: This technique is excellent for small quantities of material.[8] A solution of the compound is placed in a small, open container inside a larger, sealed vessel that contains a more volatile antisolvent (precipitant).[6][13] The vapor from the antisolvent slowly diffuses into the compound's solution, reducing the compound's solubility and inducing crystallization.[6][13]
Caption: Schematic of a sitting drop vapor diffusion experiment.
Procedure (Sitting Drop Method):
-
Select System: Choose a solvent/antisolvent pair from Protocol 1. The compound must be soluble in the solvent and insoluble in the antisolvent, and the two liquids must be miscible.[12][13] A good pair might be Ethyl Acetate (solvent) and Hexane (antisolvent).
-
Prepare Reservoir: Add 0.5-1.0 mL of the antisolvent (e.g., Hexane) to the bottom of a larger vial or well.
-
Prepare Drop: In a separate small vial, dissolve the compound in the solvent (e.g., Ethyl Acetate) to near saturation. Place a small drop (5-20 µL) of this solution onto a micro-bridge or the flat bottom of the larger vial, ensuring it does not touch the reservoir liquid.[14]
-
Seal: Tightly seal the larger vial or container.
-
Incubate: Place the setup in a stable, vibration-free environment. Over time, the more volatile antisolvent will diffuse into the drop, causing the compound to crystallize.
Protocol 4: Slow Cooling
Principle: This method is effective when the compound's solubility is significantly higher at elevated temperatures.[6] A saturated solution is prepared at a higher temperature and then cooled slowly, allowing crystals to form as the solubility decreases.
Procedure:
-
Prepare a saturated solution of the compound in a suitable solvent (e.g., Toluene or Methanol) in a sealed vial at an elevated temperature (e.g., 50-60°C). Ensure a small amount of undissolved solid remains to confirm saturation.
-
Heat the solution slightly more until all the solid just dissolves.
-
Filter the hot solution into a pre-warmed, clean vial.
-
Allow the vial to cool to room temperature very slowly. This can be achieved by placing it in a heated oil bath or a Dewar flask filled with warm water and allowing it to cool naturally overnight.[12]
-
If no crystals form at room temperature, the solution can be transferred to a refrigerator (4°C) or freezer (-20°C) to further reduce solubility.
Protocol 5: Antisolvent Addition / Liquid-Liquid Diffusion
Principle: Antisolvent crystallization is induced by adding a solvent in which the compound is insoluble (an antisolvent) to a solution of the compound.[7][15] This reduces the solubility of the solute, leading to supersaturation and crystallization.[16] The key is to introduce the antisolvent slowly to avoid rapid precipitation, which forms powder instead of single crystals.
Procedure:
-
Prepare a concentrated solution of the compound in a "good" solvent in a narrow vial (e.g., test tube or NMR tube).
-
Very carefully, layer the less dense antisolvent on top of the solution, minimizing mixing at the interface.[12] This can be done by slowly adding the antisolvent down the side of the tilted vial.
-
Seal the vial and leave it undisturbed.
-
Crystals will form at the interface between the two solvent layers as they slowly diffuse into one another over time.[6]
Part 3: Troubleshooting and Final Considerations
-
No Crystals Form: The solution may be undersaturated. Try using a more volatile solvent or a less tightly sealed container to increase the concentration. For cooling methods, try lower temperatures.
-
Oils or Amorphous Precipitate Forms: Supersaturation was achieved too quickly. Slow down the process: reduce the evaporation rate (tighter seal), use a less volatile antisolvent, or cool the solution more slowly.[12]
-
Many Small Crystals: This indicates excessive nucleation. Use a more dilute starting solution, ensure the solution is well-filtered, or slow down the rate of supersaturation. Using "seed" crystals from a previous experiment can promote the growth of larger, single crystals.[10]
-
Purity is Key: Ensure the starting material is as pure as possible. Impurities can inhibit nucleation or be incorporated into the crystal lattice, resulting in poor quality crystals.[8]
-
The Fluorine Factor: The presence of the electronegative fluorine atom can introduce specific intermolecular interactions (e.g., C-H···F hydrogen bonds, dipole-dipole interactions) that may favor certain packing motifs.[5] This can sometimes lead to polymorphism, where different crystal forms can be obtained by using different solvents or conditions.[17] Therefore, it is valuable to experiment with a diverse range of solvent polarities.
References
-
Slow Evaporation Method. (n.d.). X-ray Crystallography Laboratory, University of Florida. Retrieved from [Link]
-
Crystallization of small molecules. (n.d.). Servei de Caracterització de Materials, Universitat Autònoma de Barcelona. Retrieved from [Link]
-
Fábián, L., & Kálmán, A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1855-1875. DOI:10.1039/D2CS00697A. Retrieved from [Link]
-
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations of Crystallography, 68(Pt 1), 1-1. Retrieved from [Link]
-
Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved from [Link]
-
How can I obtain good crystals of heterocyclic organic compounds? (2023). ResearchGate. Retrieved from [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Retrieved from [Link]
-
Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]
- Processes involving the use of antisolvent crystallization. (2006). Google Patents.
-
Sitting Drop Vapor Diffusion. (n.d.). Hampton Research. Retrieved from [Link]
-
Sounak, R., & Patey, G. N. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3316-3323. Retrieved from [Link]
-
Roy, S., & Patey, G. N. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3316-3323. Retrieved from [Link]
-
Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Effect of Fluorine on the Lateral Crystallization of Amorphous Silicon Nanowires. (2025). ResearchGate. Retrieved from [Link]
-
Crystal Growth Techniques. (n.d.). Hampton Research. Retrieved from [Link]
-
Gellis, A., et al. (2023). Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Molecules, 28(14), 5364. Retrieved from [Link]
-
Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. (2020). ACS Omega, 5(43), 28045-28054. Retrieved from [Link]
-
Lehn, J. M. (2004). Fluorine makes a difference. Nature Materials, 3(9), 584-585. Retrieved from [Link]
-
Synthesis, crystal growth, crystal structure, optical, thermal, biological and NLO studies of heterocyclic compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide. (2025). ResearchGate. Retrieved from [Link]
-
The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (n.d.). The Journal of Physical Chemistry B, 119(12), 4558-4569. Retrieved from [Link]
-
Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. (2024). Materials Advances. DOI:10.1039/D4MA00933A. Retrieved from [Link]
-
Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals. (2022). Crystal Growth & Design, 22(12), 7088-7096. Retrieved from [Link]
-
Three-Component Synthesis of Pyrrolo/indolo[1,2-a]quinoxalines Substituted with o-Biphenylester/N-arylcarbamate/N-arylurea: A Domino Approach Involving Spirocyclic Ring Opening. (2021). The Journal of Organic Chemistry, 86(7), 5364-5375. Retrieved from [Link]
-
Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. (2021). Journal of Chemistry, 2021, 5596816. Retrieved from [Link]
-
Synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrrole. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of pyrrolo[1,2‐α]quinoxalines based on C−H activation... (n.d.). ResearchGate. Retrieved from [Link]
-
NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (2022). RASĀYAN Journal of Chemistry, 15(1). Retrieved from [Link]
-
Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. (2025). The Journal of Physical Chemistry B. Retrieved from [Link]
-
Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. (2023). Journal of Inorganic and Organometallic Polymers and Materials. Retrieved from [Link]
-
Pyrrolo[1,2-a]quinoxalines based on quinoxalines (Review). (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine makes a difference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00933A [pubs.rsc.org]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 8. unifr.ch [unifr.ch]
- 9. researchgate.net [researchgate.net]
- 10. How To [chem.rochester.edu]
- 11. Slow Evaporation Method [people.chem.umass.edu]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. pubs.acs.org [pubs.acs.org]
Precision Solvent Engineering for 8-Fluoropyrrolo[1,2-a]quinoxaline Scaffolds
[1]
Abstract
The pyrrolo[1,2-a]quinoxaline scaffold represents a privileged structure in medicinal chemistry, exhibiting significant potential as an anticancer agent (GPER targeting), Sirt6 activator, and 5-HT3 receptor agonist.[1][2][3] The introduction of a fluorine atom at the C8 position enhances metabolic stability and alters the electronic profile of the tricyclic core. However, this modification exacerbates the inherent solubility challenges of the planar aromatic system, complicating reaction kinetics and purification.[1] This guide provides a rational, evidence-based approach to solvent selection for the synthesis, functionalization, and biological processing of 8-fluoropyrrolo[1,2-a]quinoxaline, prioritizing both green chemistry principles and yield optimization.[1]
Part 1: Physicochemical Context & The "Fluorine Effect"[1]
To select the correct solvent, one must understand the solute.[1] The this compound moiety presents a unique thermodynamic profile compared to its non-fluorinated parent.[1]
Electronic Modulation
The fluorine atom at C8 exerts a strong inductive withdrawing effect (
-
Impact on Nucleophilicity: The N5 nitrogen (bridgehead) and C4 position become less electron-rich.[1] Consequently, electrophilic aromatic substitution reactions (e.g., halogenation at C1/C3) require more polar, stabilizing solvents to lower the activation energy of the transition state.[1]
-
Impact on Acidity: The C4-proton in 4,5-dihydro intermediates is more acidic, making the oxidation to the fully aromatic system faster but also more prone to side reactions in basic media.[1]
Solubility Parameters
The planar tricyclic nature of the scaffold encourages strong
Part 2: Solvent Selection Decision Matrix
The following decision tree guides the researcher through solvent selection based on the specific experimental phase.
Figure 1: Solvent selection logic based on reaction type and experimental constraints.
Part 3: Detailed Experimental Protocols
Protocol A: Green Synthesis via Pictet-Spengler Condensation
Objective: Synthesis of 8-fluoro-4,5-dihydropyrrolo[1,2-a]quinoxaline followed by oxidation.[1] Green Metric: Replaces DMF/Toluene with Ethanol/Water.[1] Uses a surfactant catalyst.[1][4]
Reagents:
-
1-(2-Amino-4-fluorophenyl)pyrrole (1.0 eq)[1]
-
Substituted Benzaldehyde (1.1 eq)[1]
-
p-Dodecylbenzene sulfonic acid (p-DBSA) (10 mol%)[1]
-
Solvent: Ethanol/Water (1:1 v/v)[1]
Procedure:
-
Preparation: In a round-bottom flask, dissolve p-DBSA (0.1 eq) in Ethanol/Water (1:1). The surfactant nature of p-DBSA creates micelles that solubilize the hydrophobic fluorinated amine.[1]
-
Addition: Add 1-(2-amino-4-fluorophenyl)pyrrole (1.0 eq) and the aldehyde (1.1 eq).
-
Reaction: Stir vigorously at Room Temperature for 30–60 minutes. The 8-fluoro group may slightly retard the reaction compared to the non-fluorinated analog; monitor by TLC (30% EtOAc/Hexanes).[1]
-
Work-up: Upon completion, the product often precipitates due to the "hydrophobic effect" driven by the fluorine atom.[1] Filter the solid.[1]
-
Purification: Wash with water (to remove catalyst) and cold ethanol. Recrystallize from hot Ethanol if necessary.
Why this works: The p-DBSA acts as both a Brønsted acid catalyst and a surfactant, creating a "nanoreactor" in the aqueous media that concentrates the lipophilic reactants, overcoming the solubility issues of the 8-fluoro derivative.[1]
Protocol B: High-Throughput Synthesis (Modified Clauson-Kaas/Cyclization)
Objective: Robust formation of the core from 4-fluoro-1,2-phenylenediamine.[1] Solvent: Glacial Acetic Acid (HOAc).[1]
Procedure:
-
Step 1 (Pyrrole Formation): Combine 4-fluoro-1,2-phenylenediamine (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq) in Glacial Acetic Acid.[1] Reflux for 2 hours.
-
Step 2 (Cyclization): To the intermediate 1-(2-amino-4-fluorophenyl)pyrrole solution (in AcOH), add the C1 synthon (e.g., Triethyl orthoformate or Paraformaldehyde).[1]
-
Reaction: Reflux at 110°C for 4 hours.
-
Work-up: Cool to RT. Pour into ice water. Neutralize with NaHCO3.[1] The 8-fluoro product will precipitate as a beige/brown solid.
-
Extraction: Extract with Ethyl Acetate (avoid DCM if possible for green compliance).
Part 4: Purification & Downstream Processing[1]
Crystallization Strategy
The 8-fluoro substituent significantly lowers solubility in alcohols at room temperature but allows for steep solubility curves with temperature.[1]
-
Primary Solvent: Ethanol or 2-Propanol.[1]
-
Technique: Dissolve at reflux. If "oiling out" occurs (common with fluorinated aromatics), add a drop of DMSO to the hot solution to aid dissolution, then cool slowly.[1]
Chromatography
Biological Stock Preparation
For in vitro assays (e.g., MTT, GPER binding):
Part 5: Synthetic Pathway Visualization
Figure 2: Synthetic workflow for this compound highlighting solvent transitions.
References
-
Carullo, G., et al. (2021).[1][4] Green Synthesis of New Pyrrolo[1,2-a]quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells.[1][4] Journal of Chemistry. Available at: [Link]
-
Mamedov, V. A., & Kalinin, A. A. (2010).[1][6] Pyrrolo[1,2-a]quinoxalines based on quinoxalines (Review). Chemistry of Heterocyclic Compounds. Available at: [Link][1]
-
Wei, H., et al. (2016).[1] A Green Aerobic Oxidative Synthesis of Pyrrolo[1,2-a]quinoxalines from Simple Alcohols without Metals and Additives. The Journal of Organic Chemistry. Available at: [Link][1]
-
Liu, Y., et al. (2021).[1] Solvent Mediated Selective C—H Bond Iodination of Pyrrolo[1,2-a]quinoxaline.[1][7] Chinese Journal of Organic Chemistry. Available at: [Link][1][8]
-
Desplat, V., et al. (2010).[1][9] Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Sources
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simple and green synthesis of benzimidazoles and pyrrolo[1,2-a]quinoxalines via Mamedov heterocycle rearrangement - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 8-Fluoropyrrolo[1,2-a]quinoxaline
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered with 8-Fluoropyrrolo[1,2-a]quinoxaline. As a Senior Application Scientist, my goal is to synthesize established principles of formulation science with practical, field-proven insights to help you achieve consistent and reliable experimental results.
The pyrrolo[1,2-a]quinoxaline scaffold is of significant interest in medicinal chemistry.[1][2] However, like many heterocyclic compounds rich in aromatic character, derivatives such as this compound are often characterized by low aqueous solubility.[3] This can present a significant hurdle, leading to challenges in obtaining accurate in vitro assay results and achieving desired exposures in vivo.[4][5] This guide provides a logical, step-by-step approach to systematically address these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and problems researchers face.
Question 1: I've dissolved this compound in DMSO for my stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What's happening?
Answer: This is a very common phenomenon known as "DMSO crash-out" or precipitation. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many nonpolar organic molecules, its ability to keep a compound in solution can dramatically decrease when it is diluted into an aqueous environment.[6][7][8] The introduction of water, a polar solvent, lowers the overall solvating power of the mixture for a hydrophobic compound like this compound, causing it to fall out of solution. Many screening compounds are prone to precipitation from high-concentration DMSO stocks, which can lead to inaccurate results in biological assays.[6][7]
Question 2: What are the primary factors contributing to the poor solubility of this compound?
Answer: The solubility of a compound is governed by its physicochemical properties. For this compound, several factors likely contribute to its low aqueous solubility:
-
High Crystallinity: The planar, aromatic structure of the pyrrolo[1,2-a]quinoxaline core allows for efficient packing in a crystal lattice.[1] A significant amount of energy is required to break these crystal lattice interactions before the molecule can be solvated.
-
Hydrophobicity: The molecule is predominantly nonpolar, making it energetically unfavorable to interact with polar water molecules.[9]
-
Lack of Ionizable Groups: The structure of this compound suggests it is a neutral molecule with limited ability to become charged through protonation or deprotonation within a typical biological pH range. Ionizable compounds often exhibit significantly higher solubility in their charged state.[10]
Question 3: What are the first-line strategies I should consider to improve the solubility of my compound for in vitro experiments?
Answer: A systematic approach is recommended. Before moving to more complex formulation strategies, consider these initial steps:
-
Optimize Your Stock Solution: Ensure you are using best practices for your DMSO stock. This includes not exceeding the known solubility limit in DMSO and minimizing freeze-thaw cycles which can promote precipitation.[11]
-
Introduce a Co-solvent: Using a water-miscible organic solvent in your final aqueous medium can significantly increase the solubility of your compound.[12][13]
-
Assess pH-Dependence: Although likely a neutral compound, it is worth performing a simple test to see if altering the pH of your buffer has any effect on solubility.[14][15]
The following troubleshooting guides will walk you through these strategies in detail.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies to systematically address solubility issues.
Decision Workflow for Solubilization Strategy
Before diving into specific protocols, use the following decision tree to guide your strategy.
Caption: A decision tree to guide the selection of an appropriate solubilization strategy.
Protocol 1: Optimizing DMSO Stock Solutions
Principle: Issues with compound precipitation often originate from the handling of the high-concentration stock solution.[6] Storing compounds at concentrations above their solubility limit in DMSO or subjecting them to repeated freeze-thaw cycles can initiate the formation of micro-precipitates that act as seeds for further precipitation upon aqueous dilution.[7][11]
Methodology:
-
Determine Approximate DMSO Solubility:
-
Prepare a serial dilution of your compound in 100% DMSO (e.g., 50 mM, 25 mM, 10 mM, 5 mM, 1 mM).
-
Vortex each solution thoroughly and visually inspect for any undissolved particulate matter against a light source. Use a brief, gentle warming (37°C) and sonication if necessary to aid dissolution.
-
The highest concentration that results in a clear solution is your approximate solubility limit. It is best practice to prepare your master stock at a concentration at or below this limit.
-
-
Preparation of Master Stock:
-
Weigh the required amount of this compound.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a concentration of 10 mM . This is a standard starting concentration that balances compound conservation with usability in assays.
-
Ensure complete dissolution using vortexing and, if needed, brief sonication in a water bath.
-
-
Aliquoting and Storage:
-
Immediately after preparation, aliquot the master stock into single-use volumes in low-binding tubes.
-
Store aliquots at -20°C or -80°C.
-
Crucially, use a fresh aliquot for each experiment to avoid freeze-thaw cycles. [11]
-
Protocol 2: Utilizing Co-solvents to Enhance Solubility
Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its ability to dissolve nonpolar compounds by reducing the polarity of the solvent system.[12][16][17] This is a highly effective and widely used technique in preclinical studies.[4][18]
Methodology:
-
Co-solvent Selection: Choose a co-solvent based on compatibility with your experimental system. See the table below for common choices.
-
Prepare Intermediate Stock:
-
Thaw a single-use 10 mM DMSO aliquot of your compound.
-
Prepare an intermediate stock by diluting the 10 mM DMSO stock 1:10 into your chosen co-solvent (e.g., 10 µL of 10 mM stock + 90 µL of PEG 400). This results in a 1 mM stock in 10% DMSO / 90% Co-solvent.
-
-
Prepare Final Working Solution:
-
Serially dilute the 1 mM intermediate stock into your final aqueous buffer.
-
Important: Ensure the final concentration of the co-solvent (and DMSO) in your assay is low enough to not affect the biological system. Typically, final concentrations of organic solvents should be kept below 1%, and ideally below 0.5%.
-
-
Observation and Control:
-
Visually inspect for precipitation at each dilution step.
-
Always run a vehicle control in your experiment containing the same final concentration of DMSO and co-solvent as your highest compound concentration.
-
Table 1: Common Co-solvents for In Vitro Experiments
| Co-solvent | Properties & Considerations | Typical Final Concentration |
| Ethanol | Readily available, effective for many compounds. Can be toxic to cells at higher concentrations.[18] | < 0.5% |
| Polyethylene Glycol 400 (PEG 400) | Low toxicity, highly effective for solubilizing nonpolar drugs. Can be viscous.[5][19] | < 1% |
| Propylene Glycol (PG) | Good solvent properties, commonly used in formulations.[12][18] | < 1% |
| Glycerol | Non-toxic, but less effective as a solubilizer compared to others.[12] | < 1% |
Protocol 3: Assessing Solubility Enhancement via pH Modification
Principle: The solubility of ionizable compounds can be dramatically increased by adjusting the pH of the solution to favor the charged (ionized) form of the molecule, which is generally much more water-soluble than the neutral form.[10][14][15] While this compound is likely neutral, this protocol allows for empirical testing.
Methodology:
-
Prepare a pH Range of Buffers: Prepare a set of common biological buffers covering a range of pH values (e.g., pH 5.0, pH 6.0, pH 7.4, pH 8.5).
-
Solubility Test:
-
Add a small, consistent amount of solid this compound powder to a fixed volume of each buffer (creating a supersaturated slurry).
-
Alternatively, add a small volume (e.g., 1-2 µL) of a highly concentrated DMSO stock (e.g., 50 mM) to each buffer and vortex immediately.
-
-
Equilibration and Measurement:
-
Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) with agitation for several hours (or until equilibrium is reached, typically 24h for definitive results).
-
Centrifuge the samples at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Analysis:
-
Plot the measured solubility against the pH of the buffer.
-
A significant increase in solubility at either low or high pH would suggest the compound has a basic or acidic pKa, respectively, and that pH modification is a viable strategy. If solubility remains flat across the pH range, the compound is likely neutral, and this method will not be effective.
-
Protocol 4: Advanced Strategies - Surfactants and Complexation Agents
Principle: If co-solvents and pH modification are insufficient, other excipients can be employed. Surfactants form micelles that encapsulate hydrophobic compounds, while cyclodextrins form inclusion complexes, both of which increase apparent aqueous solubility.[4][20][21]
-
Surfactants: Agents like Tween® 80 or Sodium Lauryl Sulfate (SLS) can be added to the aqueous buffer at concentrations above their critical micelle concentration (CMC) to aid in solubilization.[14][22]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively shielding them from the aqueous environment.[19][21] Hydroxypropyl-β-cyclodextrin (HPβCD) and Sulfobutyl-ether-β-cyclodextrin (SBEβCD) are commonly used.[19][22]
Methodology (General Approach):
-
Select an Agent: Choose an appropriate agent (e.g., Tween® 80 or HPβCD).
-
Prepare Vehicle: Dissolve the agent in your aqueous buffer at a suitable concentration (e.g., 0.1% - 1% w/v).
-
Add Compound: Add the this compound (from a DMSO stock) to the excipient-containing buffer and assess for any improvement in solubility compared to the buffer alone.
-
Caution: Be aware that these excipients can interfere with some biological assays or have effects on cell membranes.[22] Always include a vehicle control with the excipient alone.
References
-
Talukder, R., & Pradhan, R. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]
-
Verma, S., & Rawat, A. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Wikipedia. Cosolvent. Available from: [Link]
-
BioDuro. (2025). Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Available from: [Link]
-
Alhayyan, A. M., et al. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
-
Wikipedia. Cosolvent. Available from: [Link]
-
Bansal, S., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available from: [Link]
-
Shah, N., & Sandhu, H. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Available from: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]
-
Kumar, S., & Singh, A. (2023, March 13). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Available from: [Link]
-
Setiabudi, A., et al. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available from: [Link]
-
Sharma, D., & Saini, S. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indo American Journal of Pharmaceutical Sciences. Available from: [Link]
-
Strickley, R. G. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery. Available from: [Link]
-
DiMasi, J. A. (2020, May 11). The Importance of Solubility for New Drug Molecules. IntechOpen. Available from: [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available from: [Link]
-
Waybright, T. J., et al. (2009, July 17). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available from: [Link]
-
Patel, J. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry. Available from: [Link]
-
Pawar, P., & Kumar, S. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available from: [Link]
-
Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available from: [Link]
-
ResearchGate. Solubilization Using Cosolvent Approach. Available from: [Link]
-
Matlack, K. E., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]
-
Fülöp, A., et al. (2025, April 11). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. Available from: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]
-
Journal of Chemical Technology and Metallurgy. (2022, April 11). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Available from: [Link]
-
Žerovnik, A., et al. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Molecular Pharmaceutics. Available from: [Link]
-
Sheikh, S., et al. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. Available from: [Link]
-
ResearchGate. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Available from: [Link]
-
Shukla, A. K., et al. (2025, June 1). Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry A. Available from: [Link]
-
Wikipedia. Quinoxaline. Available from: [Link]
-
Mori, M., et al. (2021, October 30). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry. Available from: [Link]
-
ResearchGate. Pyrrolo[1,2-a]quinoxalines based on quinoxalines (Review). Available from: [Link]
Sources
- 1. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. epublications.vu.lt [epublications.vu.lt]
- 11. ziath.com [ziath.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. wjbphs.com [wjbphs.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. brieflands.com [brieflands.com]
- 16. grokipedia.com [grokipedia.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. ijpbr.in [ijpbr.in]
- 19. Liquid Formulation Solubility Enhancement [sigmaaldrich.com]
- 20. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. mdpi.com [mdpi.com]
Troubleshooting regioselectivity in fluorinated quinoxaline synthesis
Subject: Troubleshooting Regioselectivity in the Condensation of 4-Fluoro-1,2-phenylenediamine Ticket Type: Advanced Synthesis Guide / Troubleshooting Audience: Medicinal Chemists, Process Chemists
The Core Challenge: "The Fluorine Tug-of-War"
Synthesizing fluorinated quinoxalines via the condensation of 4-fluoro-1,2-phenylenediamine with unsymmetrical 1,2-dicarbonyls presents a classic regioselectivity paradox. Unlike simple alkyl-substituted diamines, the fluorine atom introduces a conflicting electronic environment:
-
Inductive Withdrawal (-I): Fluorine strongly withdraws electron density through the sigma bond, deactivating the entire ring.
-
Resonance Donation (+M): Fluorine donates lone pair density into the
-system, specifically to the ortho and para positions.
The Diagnostic Rule: In 4-fluoro-1,2-phenylenediamine, the amino group para to the fluorine (Position 1) is generally more nucleophilic than the amino group meta to the fluorine (Position 2).
-
Position 1 (Para): Experiences weaker inductive withdrawal (distance) + resonance stabilization.
-
Position 2 (Meta): Experiences strong inductive withdrawal + no resonance stabilization.
Consequently, the Para-NH₂ is the "Kinetic Sprinter"—it will attack the most electrophilic carbonyl carbon first.
Mechanistic Visualization
The following diagram maps the kinetic competition that determines your product ratio.
Figure 1: The kinetic pathway of condensation. The amino group para to the fluorine atom dictates the major product by attacking the most electrophilic carbonyl first.
Troubleshooting & Optimization Protocols
Scenario A: "I am getting a 1:1 mixture (No Selectivity)."
Cause: The reaction is likely under thermodynamic control (reversible imine formation) or the electrophilicity difference between the two carbonyls is negligible.
Protocol 1: The "Acid-Base Switch" Recent literature confirms that regioselectivity can be inverted or amplified by changing the pH of the reaction medium [1].
| Condition | Mechanism | Expected Outcome |
| Acidic (AcOH) | Protonation of the carbonyls increases electrophilicity, favoring the kinetic attack of the Para-NH₂. | Favors Isomer A (Ratio up to 15:1) |
| Basic (Et₃N) | Deprotonation of the amine makes both nitrogens more nucleophilic, but often favors the thermodynamic product. | Favors Isomer B (Ratio up to 1:4) |
Action Step:
-
Run two parallel screens:
-
Monitor by LCMS at T=1h. Acetic acid usually accelerates the reaction and locks the kinetic product.
Scenario B: "I am getting the wrong isomer."
Cause: Your dicarbonyl's electrophilicity profile matches the diamine's nucleophilicity profile in a way that produces the undesired scaffold.
Protocol 2: The "Cheliotropic" Lewis Acid Tweak If standard Brønsted acids (AcOH) fail, use a Lewis Acid that can chelate.
-
Reagent: Gallium(III) Perchlorate or Indium(III) Triflate.
-
Logic: These metals coordinate to the 1,2-dicarbonyl. If the dicarbonyl has a donor group (like an ester in
-keto esters), the metal will chelate, drastically altering the electronic bias of the carbonyl carbons [2].
Scenario C: "My product is defluorinating or decomposing."
Cause: Harsh conditions (high T, strong base) can trigger Nucleophilic Aromatic Substitution (
Protocol 3: Green/Mild Conditions Switch to Hexafluoroisopropanol (HFIP) or Water as solvent.
-
HFIP: Acts as a hydrogen-bond donor, activating the carbonyl without adding external acid. Reactions often proceed at Room Temperature (RT) in <1 hour [3].
-
Water: Exploits the hydrophobic effect. The organic reactants aggregate, accelerating the reaction "on water" without thermal stress.
Decision Tree: Optimization Workflow
Use this logic gate to determine your next experimental step.
Figure 2: Step-by-step logic for optimizing reaction conditions based on crude data.
Purification & Characterization FAQ
Q: The isomers have identical Rf values on TLC. How do I separate them? A: This is common.
-
Crystallization: Quinoxalines are highly crystalline. Try recrystallizing from EtOH/Water. Often, the major symmetrical isomer crystallizes out, leaving the minor one in the mother liquor.
-
Silver Nitrate Silica: For difficult separations, impregnating silica gel with 10%
can sometimes separate isomers based on subtle -cloud differences, though this is more common for alkenes. -
Reverse Phase: Use a C18 column with a slow gradient (e.g., 0.5% increase in MeCN per minute).
Q: How do I definitively prove which isomer I have? A: 1H-NMR is often insufficient due to overlapping signals.
-
19F-NMR: Essential. The chemical shift of the fluorine will differ significantly depending on whether it is at position 6 or 7 relative to the substituents.
-
HMBC: Look for the long-range coupling between the Quinoxaline H-2/H-3 protons and the benzene ring carbons.
-
X-Ray: Ultimately, small molecule X-ray diffraction is the gold standard if the solid is crystalline [4].
References
-
Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base. Source: Heterocycles, Vol. 100, No. 5, 2020.[2][3][4][5][6]
-
Ga(ClO4)3-Catalyzed Synthesis of Quinoxalines by Cycloaddition of α-Hydroxyketones and o-Phenylenediamines. Source: Tetrahedron Letters, 2012.[7]
-
A Novel One-Pot Synthesis of Quinoxaline Derivatives in Fluorinated Alcohols. Source: ResearchGate (Preprint/Article), 2025.[1][7]
-
Synthesis, isolation and characterisation of fluorinated‐benzimidazoisoquinoline regioisomers. Source: University of Queensland, 2021.
Sources
Technical Support Center: 8-Fluoropyrrolo[1,2-a]quinoxaline Production
This guide serves as a specialized technical support resource for researchers and process chemists working on the synthesis and purification of 8-Fluoropyrrolo[1,2-a]quinoxaline . The content is structured to address critical control points (CCPs) where impurities typically arise, specifically focusing on the Clauson-Kaas / Pictet-Spengler synthetic route, which is the industry standard for this scaffold.
Core Synthetic Workflow & Impurity Origins
To troubleshoot effectively, we must first map the standard production route and identify where specific impurities (Impurity A, B, C, etc.) enter the system.
The Standard Route (Two-Step Protocol)
-
Precursor Synthesis (Clauson-Kaas): Reaction of 4-fluoro-1,2-phenylenediamine (or 2-nitro-5-fluoroaniline followed by reduction) with 2,5-dimethoxytetrahydrofuran to form the pyrrole intermediate.
-
Cyclization (Modified Pictet-Spengler): Condensation of the 1-(2-amino-5-fluorophenyl)pyrrole intermediate with a carbon source (e.g., triethyl orthoformate or an aldehyde) followed by oxidative aromatization.
Process Visualization: Reaction Pathways & Side Reactions
Figure 1: Synthetic workflow highlighting the entry points for critical impurities (A-D) during the production of this compound.
Troubleshooting Guide: FAQs & Solutions
Module A: Controlling Polymerization (The "Black Tar" Issue)
Q: During the Clauson-Kaas step, my reaction mixture turns black and viscous, leading to low yields. How do I prevent this?
A: This is the most common failure mode, caused by the acid-catalyzed polymerization of the pyrrole ring (Impurity A). Pyrroles are electron-rich and highly susceptible to polymerization in strong acidic media or high temperatures.
-
Root Cause: Using unmodified acetic acid at reflux or excessive reaction times.
-
Corrective Protocol:
-
Buffer the System: Do not use pure glacial acetic acid. Instead, use a NaOAc/HOAc buffer system (pH ~4.5). This maintains sufficient acidity to catalyze the ring closure without triggering rapid polymerization.
-
Temperature Control: Lower the temperature to 60–70°C. While the reaction will be slower, the suppression of oligomers significantly improves the net yield.
-
Inert Atmosphere: Oxygen accelerates oxidative polymerization. Rigorously degas solvents and run the reaction under Argon.
-
Module B: Fluorine Integrity (De-halogenation)
Q: Mass spectrometry shows a peak at M-18 relative to my target, corresponding to the non-fluorinated analog. Where am I losing the fluorine?
A: Loss of fluorine (Impurity C) typically occurs during the preparation of the amine precursor, specifically if you are reducing a nitro-group (e.g., 2-nitro-5-fluoroaniline) to get the starting diamine.
-
The Mechanism: Catalytic hydrogenation (Pd/C + H2) is notorious for hydrodehalogenation of aromatic fluorides/chlorides.
-
The Solution: Switch to chemoselective reduction methods that preserve the C-F bond:
-
Iron Powder / NH4Cl: Reflux in Ethanol/Water (Bechamp reduction).
-
Tin(II) Chloride (SnCl2): In Ethanol (mild, but requires careful workup to remove tin salts).
-
Sodium Dithionite (Na2S2O4): A mild, homogenous alternative.
-
Module C: Regio-Control & Stoichiometry
Q: I see a secondary spot on TLC that persists through crystallization. Is this a regioisomer?
A: If you are starting from 4-fluoro-1,2-phenylenediamine, you have two amine groups.
-
Scenario 1 (Bis-addition): If you use >2.0 equivalents of 2,5-dimethoxytetrahydrofuran, you will form the bis-pyrrole (Impurity B), where both amines convert to pyrroles. This is a "dead-end" impurity that cannot cyclize.
-
Fix: Use exactly 1.0–1.1 equivalents of the furan reagent and add it dropwise to a dilute solution of the diamine.
-
-
Scenario 2 (Regioisomer): The Clauson-Kaas reaction prefers the more nucleophilic amine. In 4-fluoro-1,2-diaminobenzene, the amine para to the fluorine is less nucleophilic (inductive withdrawal) than the amine meta to the fluorine.
-
Fix: This selectivity is usually favorable for the desired 8-fluoro isomer, but if the "wrong" amine reacts, you get the 7-fluoro isomer. These are difficult to separate. The most robust fix is to use the Nitro-Aniline Route : Start with N-(2-nitro-5-fluorophenyl)pyrrole. Here, the position is fixed before the second amine is even generated.
-
Purification & Analysis Strategy
Quantitative analysis of impurities is vital for pharmaceutical applications.
Impurity Profile Table
| Impurity Type | Retention Time (Relative) | Origin | Removal Strategy |
| Oligomers | Broad / Late Eluting | Acid-catalyzed polymerization | Filtration through Silica plug (DCM eluent) |
| Bis-Pyrrole | High (Non-polar) | Stoichiometry excess (>1 eq) | Recrystallization (EtOH/Hexane) |
| De-fluoro | Low (Similar to Target) | Hydrogenolysis (Pd/C) | Prevention only (Change reduction method) |
| Schiff Base | Medium | Incomplete Cyclization | Acid hydrolysis + re-reaction |
Recommended Purification Protocol
-
Crude Workup: Neutralize the reaction mixture with saturated NaHCO3 before extraction. Acidic workups promote further polymerization.
-
Crystallization: this compound crystallizes well from Ethanol/Water (9:1) or Acetonitrile .
-
Technique: Dissolve crude in hot Ethanol, add activated charcoal (to remove oligomers), filter hot, then add water dropwise until turbid. Cool slowly to 4°C.
-
-
Chromatography: If crystallization fails, use Flash Chromatography.
-
Stationary Phase: Neutral Alumina (preferred over Silica to prevent acid-degradation).
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).
-
References & Authority
The protocols defined above are grounded in established heterocyclic chemistry methodologies.
-
Clauson-Kaas Synthesis Optimization :
-
Pyrrolo[1,2-a]quinoxaline Scaffold Synthesis :
-
Specific 8-Fluoro Derivative Data :
-
Microwave-Assisted Improvements :
Sources
- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. mdpi.com [mdpi.com]
- 9. air.unimi.it [air.unimi.it]
- 10. researchgate.net [researchgate.net]
Optimizing catalyst load for pyrrolo[1,2-a]quinoxaline formation
Technical Support Center: Pyrrolo[1,2-a]quinoxaline Synthesis
A Senior Application Scientist's Guide to Optimizing Catalyst Loading
Welcome to the technical support center for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency, cost-effectiveness, and sustainability of their synthetic routes. Pyrrolo[1,2-a]quinoxalines are a vital class of N-heterocycles, forming the core scaffold of numerous compounds with significant biological activities, including antitumor, antimalarial, and kinase inhibitory properties.[1][2][3]
Optimizing the catalyst loading is a critical step in moving a reaction from discovery to scale-up. Excess catalyst not only increases costs but can also lead to higher levels of residual metal contamination in the final product and promote unwanted side reactions. This guide provides a structured approach to troubleshooting and optimizing catalyst loads, grounded in mechanistic principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst selection and optimization for pyrrolo[1,2-a]quinoxaline synthesis.
Q1: What are the most common catalytic systems used for synthesizing pyrrolo[1,2-a]quinoxalines?
A: Several catalytic systems have been successfully employed. The choice depends heavily on the specific bond being formed and the starting materials. The most prominent include:
-
Copper-based catalysts: These are widely used due to their lower cost and versatile reactivity. Systems often use salts like Cu(OAc)₂ or CuSO₄ for reactions such as aerobic oxidative carboamination, Ullmann-type N-arylation, and domino reactions.[1][2][4]
-
Palladium-based catalysts: These are the gold standard for cross-coupling reactions, particularly for C-N bond formation (Buchwald-Hartwig amination) to construct the quinoxaline core or append substituents.[5] They offer high activity but are more expensive.
-
Iron-based catalysts: Representing a more cost-effective and less toxic alternative, iron catalysts have been developed for C-H activation and cyclization strategies.[1][6]
-
Gold-based catalysts: Gold catalysts are particularly effective for intramolecular hydroamination of alkynes, providing a mild and selective route to specific pyrrolo[1,2,3-de]quinoxaline cores.[7]
-
Metal-free systems: Some syntheses utilize iodine-promoted or electrochemical methods, avoiding transition metals entirely.[8]
Q2: I'm developing a new synthesis. What's a good starting point for catalyst loading?
A: For initial reaction discovery and validation, it is wise to start with a higher catalyst loading to ensure product formation and establish a baseline. A typical starting point for a screening reaction would be:
-
Palladium: 2-5 mol% of the Pd precursor (e.g., Pd₂(dba)₃) with 1.1-1.2x equivalents of ligand relative to the metal.
-
Copper: 10-20 mol% of the copper salt (e.g., Cu(OAc)₂).[1]
Once the reaction is confirmed to work, a systematic optimization to lower the loading should be your immediate next step.
Q3: Why is it so critical to minimize the catalyst loading?
A: There are three primary drivers for minimizing catalyst load:
-
Cost: Transition metal catalysts, particularly those based on palladium and gold, and their associated specialized ligands are often a major cost driver in a synthetic sequence, especially at scale.[9]
-
Product Purity: High catalyst loading increases the concentration of residual metal in your crude product. Removing these metals can require costly and time-consuming purification steps (e.g., specialized silica gels, crystallization, or treatment with metal scavengers). This is a critical concern in pharmaceutical development.
-
Selectivity: High catalyst concentrations can sometimes promote undesired side reactions, such as homocoupling, decomposition of starting materials, or reaction with other functional groups, leading to lower yields and more complex purification.
Q4: What is the role of the ligand, and how does it influence the optimal catalyst loading?
A: The ligand is arguably the most important component for optimization. It is not just an additive; it is an active part of the catalytic species. The ligand's steric and electronic properties directly control the catalyst's reactivity, stability, and selectivity.[10]
-
Stability: A well-chosen ligand (e.g., a bulky, electron-rich biaryl phosphine for palladium) stabilizes the active catalytic species, preventing decomposition and increasing its turnover number (TON). A more stable catalyst has a longer lifetime in the reaction, allowing each catalyst molecule to complete more cycles, thus requiring a lower overall loading.
-
Activity: Ligands modulate the electron density at the metal center, which tunes its reactivity in key steps like oxidative addition and reductive elimination. An optimal ligand can dramatically accelerate the catalytic cycle, allowing the reaction to proceed to completion with less catalyst in a shorter amount of time.[11]
-
Selectivity: The ligand's three-dimensional structure can sterically direct the substrates, favoring the desired reaction pathway over potential side reactions.
Part 2: Systematic Troubleshooting Guide
This guide is structured by common experimental observations. Follow the logical flow to diagnose and solve issues related to catalyst performance.
Workflow for Catalyst Load Optimization
The following diagram illustrates a systematic approach to optimizing catalyst loading.
Caption: A logical workflow for catalyst optimization.
Scenario 1: Low (<10%) or No Product Formation, Even at High Catalyst Loading
Q: My starting materials are consumed, but I see a complex mixture or baseline material on TLC/LCMS. What's wrong?
A: This often points to catalyst deactivation or an incorrect reaction pathway being dominant.
-
Potential Cause 1: Inactive Catalyst or Faulty Pre-catalyst Activation. The commercially supplied catalyst may have degraded, or if using a precursor like Pd(OAc)₂ or Pd₂(dba)₃, the active Pd(0) species may not be forming correctly.[12]
-
Solution:
-
Use Precatalysts: Switch to modern, air-stable precatalysts (e.g., G3 or G4 Buchwald precatalysts for Pd-systems) that reliably generate the active catalyst.
-
Verify Reagent Quality: Purchase catalysts and ligands from reputable suppliers. Store them under an inert atmosphere and away from light.
-
Inert Atmosphere: Ensure your reaction setup is rigorously free of oxygen. Degas your solvent thoroughly (e.g., via freeze-pump-thaw cycles or sparging with argon) and maintain a positive pressure of an inert gas (N₂ or Ar). Oxygen is a known poison for many catalyst systems.
-
-
-
Potential Cause 2: Substrate or Reagent Impurities. This is a very common but often overlooked issue. Trace impurities can act as potent catalyst poisons.
-
Solution:
-
Purify Amines: Amine starting materials are particularly susceptible to oxidation or containing impurities. Distilling liquid amines or recrystallizing solid ones is highly recommended.[12]
-
Check Base Quality: Bases like sodium tert-butoxide are hygroscopic. Use freshly opened bottles or material stored properly in a glovebox. Clumped or discolored base is a red flag.[9]
-
Solvent Purity: Use anhydrous, high-purity solvents. Water can interfere with many catalytic cycles.
-
-
Scenario 2: Reaction Works at High Loading but Fails or Stalls at Lower Loading
Q: I get 90% yield with 5 mol% catalyst, but only 20% yield with 1 mol%. Why doesn't it scale down?
A: This classic problem indicates that the catalyst's lifetime (turnover capability) is limited under your current conditions.
-
Potential Cause 1: Catalyst Decomposition Outpaces Catalysis. At lower concentrations, the rate of catalyst decomposition may be competitive with the rate of the desired reaction.
-
Solution:
-
Change the Ligand: This is the most powerful solution. A more robust ligand can protect the metal center and extend its active lifetime. For Pd-catalyzed C-N couplings, switching from a simple ligand like BINAP to a bulky biarylphosphine ligand (e.g., RuPhos, XPhos) can make a dramatic difference.[13]
-
Increase Ligand:Metal Ratio: Adding a slight excess of the ligand (e.g., changing from a 1:1.1 Pd:Ligand ratio to 1:1.5 or 1:2) can sometimes suppress decomposition pathways.[12]
-
Adjust Temperature: Lowering the temperature may slow the decomposition pathway more than the catalytic cycle. Conversely, for some robust systems, a slight increase in temperature can accelerate a slow catalytic cycle enough to outcompete decomposition, but this must be checked carefully for product stability.
-
-
-
Potential Cause 2: Trace Poisons Have a Greater Relative Effect. A fixed amount of an impurity (e.g., 0.1 mol% of a poison in your substrate) will have a negligible effect on a 5 mol% catalyst load but will kill a significant portion of a 0.5 mol% catalyst load.
-
Solution: Re-purify all starting materials and solvents with the utmost care, as described in Scenario 1. This becomes exponentially more important as you push to lower catalyst loadings.
-
Scenario 3: Byproduct Formation Increases at High Catalyst Loading
Q: My reaction is clean at 1 mol% catalyst, but at 5 mol% I see significant homocoupling of my aryl halide. What is happening?
A: This indicates that the catalyst, when present in high concentration, is promoting alternative, undesired reaction pathways.
-
Potential Cause: Side Reaction Becomes Kinetically Favorable. At high concentrations, two catalyst molecules might interact, or the catalyst may react with starting materials in off-cycle pathways that are less likely at lower concentrations.
-
Solution:
-
Lower the Catalyst Loading: This is the ideal scenario for optimization. Your preliminary screen has shown that lower is better. Find the "sweet spot" that provides a clean reaction profile in an acceptable timeframe.
-
Lower the Temperature: Side reactions often have a higher activation energy than the desired pathway. Reducing the reaction temperature can significantly improve selectivity.
-
Modify the Ligand: A more sterically hindered ligand can prevent the formation of intermediates that lead to byproducts like homocoupling.
-
-
Part 3: Experimental Protocols & Data
Protocol: Systematic Catalyst Loading Screen for a Pd-Catalyzed C-N Coupling
This protocol outlines a parallel experiment to efficiently determine the optimal catalyst loading.
1. Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of nitrogen or in a desiccator.
-
Ensure all reagents are pure and solvents are anhydrous and degassed.
-
Perform all additions under a positive pressure of argon or nitrogen.
2. Stock Solution Preparation (Example):
-
To a 10 mL vial, add the Palladium precatalyst (e.g., RuPhos Pd G3, 20.8 mg, 0.025 mmol) and the Ligand (e.g., RuPhos, 11.7 mg, 0.025 mmol).
-
Add 5.0 mL of degassed toluene to create a 0.005 M stock solution of the catalyst system. This ensures accurate dispensing of small quantities.
3. Reaction Setup (in parallel reaction vials):
-
To each of five labeled reaction vials, add:
-
Aryl Halide (e.g., 1-bromo-4-phenylpyrrolo[1,2-a]quinoxaline, 0.5 mmol, 1.0 equiv)
-
Amine coupling partner (e.g., Piperazine, 0.6 mmol, 1.2 equiv)
-
Base (e.g., NaOt-Bu, 0.7 mmol, 1.4 equiv)
-
A magnetic stir bar.
-
-
Seal each vial with a septum cap.
4. Catalyst Addition:
-
Using a microsyringe, add the catalyst stock solution to each vial as follows:
-
Vial 1 (2.0 mol%): 200 µL of stock solution.
-
Vial 2 (1.0 mol%): 100 µL of stock solution.
-
Vial 3 (0.5 mol%): 50 µL of stock solution.
-
Vial 4 (0.1 mol%): 10 µL of stock solution.
-
Vial 5 (Control): 0 µL of stock solution.
-
-
Add additional degassed solvent to each vial to bring the total reaction volume to a consistent level (e.g., 2.0 mL, for a 0.25 M concentration).
5. Execution and Analysis:
-
Place all vials in a pre-heated reaction block or oil bath (e.g., 100 °C).
-
Monitor the reactions by taking small aliquots at set time points (e.g., 1h, 4h, 12h, 24h).
-
Quench the aliquots and analyze by LCMS or GC to determine the conversion to product and formation of byproducts.
-
Plot conversion vs. time for each catalyst loading to find the optimal balance of speed, efficiency, and material cost.
Table 1: Representative Catalyst Systems for Pyrrolo[1,2-a]quinoxaline Synthesis
| Catalyst System | Substrates | Loading (mol%) | Temp (°C) | Key Features | Reference |
| Cu(OAc)₂ | 2-(1H-pyrrol-1-yl)anilines + sp³ C-H source | 20 | 120 | Inexpensive catalyst, uses O₂ as a green oxidant for C-H carboamination. | [1] |
| CuSO₄ / 2,2'-bipyridyl | 1-(2-aminoaryl)pyrrole + arylacetic acids | 10 (Cu) / 20 (Ligand) | 130 | C-H activation of arylacetic acids via decarboxylation. | [2] |
| Pd₂(dba)₃ / BINAP | 1-bromo-4-phenylpyrrolo[1,2-a]quinoxaline + piperazines | 2.5 (Pd) / 7.5 (Ligand) | 100 | Buchwald-Hartwig amination to functionalize the core scaffold. | [5] |
| Au(I) Complex | N-alkynyl indoles | 2 | RT | Mild conditions for intramolecular hydroamination to form fused systems. | [7] |
| FeCl₃ | 1-(2-aminophenyl)pyrroles + cyclic ethers | 20 | RT | Low-cost metal for C-C and C-N bond formation. | [14] |
Part 4: Mechanistic Insights
Understanding the catalytic cycle is essential for rational troubleshooting. Below is a simplified representation of a Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) cycle, a common method for these syntheses.
Caption: A simplified Pd-catalyzed C-N coupling cycle.
Troubleshooting with the Cycle in Mind:
-
No reaction, Ar-X recovered: The first step, Oxidative Addition (B) , is failing. This can happen with unreactive halides (aryl chlorides), or if the Pd(0) catalyst is not forming. A more electron-rich, bulky ligand can promote this step.
-
Ar-X consumed, no product: The reaction is stalling after oxidative addition. This could be a problem with the base-mediated step (D) or, more commonly, the final Reductive Elimination (F) . A bulky ligand is often required to facilitate this final, product-forming step. If this step is too slow, catalyst decomposition (H) can occur from the Pd(II) intermediates.
-
Low turnover: The catalyst completes one or a few cycles and then dies. This points to the off-cycle decomposition pathways (H) being significant. A more robust ligand or cleaner conditions are needed to keep the catalyst in the productive cycle.
By methodically addressing potential failure points in the catalytic cycle, you can effectively diagnose and solve even the most challenging optimization problems.
References
-
One-Pot Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives via a Copper-Catalyzed Aerobic Oxidative Domino Reaction. Organic Letters.[Link][4]
-
Synthesis of pyrrolo[1,2-a]quinoxalines via copper or iron-catalyzed aerobic oxidative carboamination of sp3 C–H bonds. RSC Publishing.[Link][1]
-
Copper‐catalyzed synthesis of pyrrolo[1,2‐a]quinoxalines. ResearchGate.[Link][2]
-
Copper‐Catalyzed One‐Pot Synthesis of Pyrrolo[1,2‐a]quinoxaline Derivatives from 1‐(2‐Aminophenyl)‐pyrroles and Aldehydes. ResearchGate.[Link][6]
-
Copper-Catalyzed Synthesis of Alkyl-Substituted Pyrrolo[1,2-a] quinoxalines from 2-(1H-Pyrrol-1-yl)anilines and Alkylboronic Acids. Thieme.[Link][15]
-
Our work on the synthesis of pyrrolo[1,2‐a]quinoxalines. ResearchGate.[Link][16]
-
Synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrrole. ResearchGate.[Link][3]
-
Synthesis of pyrrolo[1,2‐α]quinoxalines based on C−H activation strategy and possible mechanism. ResearchGate.[Link][17]
-
Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization. RSC Publishing.[Link][8]
-
Biologically active pyrrolo[1,2‐a]quinoxalines and their derivatives. ResearchGate.[Link][18]
-
The synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-acylaminophenyl)pyrroles. RSC Publishing.[Link][19]
-
Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents. Hindawi.[Link][20]
-
Synthesis of pyrrolo[1,2‐α]quinoxalines from aldehydes via AlCl3 catalysis and possible mechanism. ResearchGate.[Link][21]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. MDPI.[Link][14]
-
Optimizing ligand structure for low-loading and fast catalysis for alkynyl-alcohol and -amine cyclization. RSC Publishing.[Link][23]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.[Link][9]
-
Synthetic pathway to prepare pyrrolo[1,2-a]quinoxaline derivatives. ResearchGate.[Link][24]
-
Advances in Nickel-Catalyzed Cycloaddition Reactions To Construct Carbocycles and Heterocycles. NIH.[Link][11]
-
Optimization of catalyst and ligand loading. ResearchGate.[Link][25]
-
Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. MDPI.[Link][7]
-
Ligand Design in the Optimization of Reduction Catalysis Reactions. McMaster University.[Link][10]
-
Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction. NIH.[Link][5]
-
Tuning the Reactivity of a Heterogeneous Catalyst using N‐Heterocyclic Carbene Ligands for C‐H Activation Reactions. SciSpace.[Link][26]
-
Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.[Link][27]
Sources
- 1. Synthesis of pyrrolo[1,2- a ]quinoxalines via copper or iron-catalyzed aerobic oxidative carboamination of sp 3 C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09214H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Advances in Nickel-Catalyzed Cycloaddition Reactions To Construct Carbocycles and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. reddit.com [reddit.com]
- 14. mdpi.com [mdpi.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-acylaminophenyl)pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 20. usiena-air.unisi.it [usiena-air.unisi.it]
- 21. researchgate.net [researchgate.net]
- 22. jmcct.com [jmcct.com]
- 23. Optimizing ligand structure for low-loading and fast catalysis for alkynyl-alcohol and -amine cyclization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
- 27. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
Addressing low reactivity of fluorine-substituted precursors
Status: Online Operator: Senior Application Scientist Ticket Topic: Addressing Low Reactivity & Instability of Fluorine-Substituted Precursors
Introduction: The Fluorine Paradox
Welcome to the FCTSC. If you are here, you are likely experiencing the "Fluorine Paradox." You selected a fluorinated building block (e.g., a trifluoromethyl ketone, a polyfluorinated boronic acid, or a fluoroaniline) to improve metabolic stability or binding affinity, but now the chemistry has stalled.
Fluorine is the most electronegative element (
This guide addresses the three most common support tickets we receive regarding fluorinated precursors: sluggish amide couplings , failed Suzuki cross-couplings (protodeboronation) , and stalled Buchwald-Hartwig aminations .
Ticket #1: Amide Coupling Fails with Fluorinated Anilines
The Issue: You are trying to couple a carboxylic acid with a polyfluorinated aniline (e.g., 2,4-difluoroaniline or 2-trifluoromethylaniline). Standard reagents (EDC/NHS, HATU) result in <10% conversion or recovered starting material.
The Diagnosis:
Nucleophilic starvation. The strong inductive effect (
The Solution: The Acid Fluoride Route
Stop trying to force a weak nucleophile to attack a bulky active ester. Instead, convert your carboxylic acid into an Acid Fluoride . The C-F bond in an acyl fluoride is highly activated due to the electronegativity of F, yet the small atomic radius of fluorine (
Protocol: In-Situ Acid Fluoride Coupling Reagents: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.
-
Activation: Dissolve the carboxylic acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM or DMF.
-
Base Addition: Add DIPEA (2.5 equiv). Stir at 0°C for 30 minutes. The acyl fluoride forms rapidly.
-
Coupling: Add the "unreactive" fluorinated aniline (1.2 equiv).
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS. Most reactions complete within 2-4 hours.
Why this works: The acyl fluoride is less sensitive to moisture than an acid chloride but significantly more reactive toward poor nucleophiles than an OBt/OAt ester.
Ticket #2: Suzuki Coupling Yields are Low (Protodeboronation)
The Issue: You are attempting a Suzuki-Miyaura coupling using a polyfluorinated aryl boronic acid (e.g., 2,6-difluorophenylboronic acid). The aryl halide is consumed, but the major product is the de-boronated fluorobenzene, not the biaryl.
The Diagnosis: Base-Catalyzed Protodeboronation. Fluorine substituents ortho to the boron atom withdraw electrons, making the C-B bond highly susceptible to hydrolytic cleavage. Under the standard aqueous basic conditions of Suzuki coupling, the base attacks the boron, and the resulting "ate" complex undergoes rapid ipso-protonation (replacing B with H) faster than the transmetalation to Palladium can occur.
The Solution: Anhydrous Conditions & Pre-Catalyst Design You must outcompete the hydrolysis rate by accelerating the transmetalation step.
Protocol: High-Velocity Anhydrous Coupling System: Pd-G3/G4 Precatalysts (Buchwald) or Pd(dppf)Cl2 with anhydrous base.
-
Solvent: Switch to anhydrous 1,4-Dioxane or Toluene . Avoid water completely.
-
Base: Use anhydrous CsF (Cesium Fluoride) or K3PO4 (finely ground, oven-dried).
-
Catalyst: Use XPhos Pd G3 or RuPhos Pd G3 (2-5 mol%). These bulky, electron-rich ligands facilitate rapid oxidative addition and transmetalation, protecting the fragile boronate.
-
Temperature: Heat rapidly to 80-100°C.
Data Comparison: Boronic Acid Stability
| Substrate | Recommended Strategy | |
| Phenylboronic acid | > 24 hours | Standard Suzuki (aq. |
| 2-Fluorophenylboronic acid | ~ 2 hours | Increase catalyst load, minimize water |
| 2,6-Difluorophenylboronic acid | < 15 mins | Anhydrous CsF or convert to MIDA Boronate |
| Pentafluorophenylboronic acid | < 5 mins | Ag2O mediated coupling or Trifluoroborate salt |
Ticket #3: Buchwald-Hartwig Amination Stalled
The Issue: You are coupling a fluorinated aryl halide with a primary amine. The reaction turns black (Pd precipitation) and stalls.
The Diagnosis: Electronic Mismatch & Catalyst Poisoning.
-
Oxidative Addition: If the Fluorine is on the aryl halide, the C-X bond is activated, but the resulting Pd(II) species is electron-poor and prone to aggregation if not stabilized by a strong sigma-donating ligand.
-
Reductive Elimination: If the Fluorine is on the amine, the nucleophilic attack on Pd is slow.
-
Coordination: Polyfluorinated substrates can sometimes chelate Pd weakly, disrupting the cycle.
The Solution: Ligand Selection Logic Do not use generic Pd(PPh3)4. You need dialkylbiaryl phosphine ligands (Buchwald Ligands) that are tuned for these specific electronic problems.
Decision Matrix (Visualized below):
-
For Fluorinated Aryl Halides: Use BrettPhos (ensures efficient reductive elimination).
-
For Fluorinated Amines (Nucleophiles): Use XantPhos or RuPhos (forces the amine into the coordination sphere).
Figure 1: Ligand selection decision tree for fluorinated substrates in C-N coupling.
Frequently Asked Questions (FAQ)
Q: My fluorinated precursor is insoluble in standard organic solvents. What should I do? A: Fluorine imparts "lipophobicity" as well as hydrophobicity (the "Fluorous Effect").
-
Try: Trifluorotoluene (PhCF3) or Hexafluoroisopropanol (HFIP) as co-solvents.
-
Tip: HFIP is particularly good for stabilizing cationic intermediates and solubilizing peptide-like fluorinated scaffolds.
Q: I suspect my C-F bond is breaking during the reaction (Defluorination). How do I stop it? A: This is likely "Hydrodefluorination" caused by hydride sources or "Elimination" caused by strong bases.
-
Fix: Avoid alkoxide bases (NaOMe, OtBu). Switch to milder, non-nucleophilic bases like Cs2CO3 or K3PO4 . Ensure your solvent (e.g., DMF) is not decomposing to produce dimethylamine, which can displace fluorine via S_NAr.
Q: Can I use microwave irradiation? A: Yes, but with caution. Fluorinated solvents and reagents often have different dielectric properties.
-
Warning: Polyfluorinated compounds can undergo rapid decomposition at high temperatures (
) in the presence of trace metals. Always perform a stability test at the target temperature before adding the catalyst.
References
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination. (Discusses optimization of Pd2(dba)3/XantPhos for fluorinated anilines). MDPI.
-
Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling. (Detailed protocols for unstable polyfluorinated boronic acids). J. Org. Chem.
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (The definitive guide on using TFFH/BTFFH for poor nucleophiles). RSC Organic & Biomolecular Chemistry.
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. (Addressing the specific low nucleophilicity of fluoroalkyl amines). NIH / PMC.
-
Diagnosing issues with a failed Suzuki coupling. (Practical troubleshooting for boronic acid instability). Reddit ChemPros / Community Consensus.
Validation & Comparative
Structural Elucidation of 8-Fluoropyrrolo[1,2-a]quinoxaline: X-ray Crystallography vs. Spectroscopic Alternatives
Topic: Structural Elucidation of 8-Fluoropyrrolo[1,2-a]quinoxaline Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists
Executive Summary: The Structural Imperative
In the development of bioactive heterocycles, This compound represents a critical scaffold, particularly in the design of Sirt6 activators and antileukemic agents [1, 2]. While the pyrrolo[1,2-a]quinoxaline core provides a rigid, planar pharmacophore, the introduction of a fluorine atom at the C8 position fundamentally alters the electronic landscape and solid-state packing of the molecule.
This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against its primary alternatives—Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT)—establishing why SC-XRD is the non-negotiable "Gold Standard" for validating this specific fluorinated derivative.
Comparative Analysis: Performance & Utility
For a medicinal chemist, the "performance" of an analytical technique is defined by its ability to resolve structural ambiguity. Below is a direct comparison of how SC-XRD performs relative to NMR and Computational Modeling for this compound.
Table 1: Analytical Performance Matrix
| Feature | X-Ray Crystallography (SC-XRD) | NMR Spectroscopy (1H/13C/19F) | Computational (DFT) |
| 3D Conformation | Absolute. Direct observation of bond lengths/angles.[1] | Inferential. Derived from NOE constraints; ambiguous for planar stacks. | Theoretical. Depends on basis set accuracy (e.g., B3LYP/6-31G*). |
| Intermolecular Interactions | Direct Visualization. Maps | Indirect. Chemical shift perturbations only suggest aggregation. | Predicted. Energy minimization often misses crystal packing forces. |
| Stereochemical Certainty | 100%. unambiguous assignment of absolute configuration. | High. But requires chiral shift reagents for enantiomers. | N/A. |
| Sample State | Solid (Single Crystal required). | Solution (CDCl3, DMSO-d6). | Virtual (Gas/Solvent phase). |
| Limitation | Requires a high-quality crystal ( | Rapid exchange can average signals; poor solubility. | Computationally expensive for large lattices. |
Expert Insight: The Fluorine Factor
For the 8-fluoro derivative, NMR is often insufficient . The fluorine atom is isosteric with hydrogen, meaning it causes minimal steric perturbation but significant electronic withdrawal. In solution, the molecule may rotate freely, masking the preferred bioactive conformation. SC-XRD reveals the frozen low-energy state, specifically highlighting C-H...F hydrogen bonds which are critical for binding affinity in protein pockets (e.g., Sirt6) [3].
Decision Logic: When to Deploy X-ray Analysis
The following diagram illustrates the decision-making process for structural validation.
Caption: Decision workflow for deploying X-ray crystallography vs. spectroscopic methods for fluorinated heterocycles.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and scientific integrity, follow this optimized protocol for crystallizing and analyzing this compound.
Phase 1: Crystallization (The Critical Step)
Planar heterocycles like pyrrolo[1,2-a]quinoxaline tend to stack efficiently, often leading to microcrystalline powders rather than single crystals.
-
Method: Slow Evaporation (Solvent layering is the alternative).
-
Solvent System: Chloroform (
) / Ethanol ( ) (1:1 v/v).-
Why:
solubilizes the core; acts as a hydrogen-bond donor to interact with the Fluorine and Nitrogen acceptors, slowing nucleation.
-
-
Procedure:
-
Dissolve 20 mg of pure compound in 2 mL
. -
Filter through a 0.45
PTFE syringe filter (removes nucleation sites). -
Add 2 mL
carefully. -
Cover with parafilm, poke 3-4 small holes.
-
Store at
in a vibration-free zone for 3-7 days.
-
Phase 2: Data Collection & Refinement
-
Radiation Source:
( ) is preferred over to minimize absorption effects from the Fluorine atom, though is acceptable for small organic molecules. -
Temperature: Collect at 100 K .
-
Causality: Low temperature reduces thermal motion (Debye-Waller factors), essential for resolving the electron density of the Fluorine atom distinct from the aromatic ring carbons.
-
-
Space Group Expectation: Based on analogs (e.g., 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline), expect Monoclinic,
[4].[2][3] -
Refinement Strategy:
-
Watch for disorder in the Fluorine position. If F and H are disordered, use EADP constraints in SHELXL.
-
Verify the C-F bond length (typical range: 1.35–1.38
).
-
Structural Insights & Data Interpretation
When analyzing the output (CIF file), focus on these specific parameters to validate the "performance" of the molecule:
A. Crystal Packing & - Stacking
The pyrrolo[1,2-a]quinoxaline core is planar. In the solid state, these molecules typically form "head-to-tail" dimers or infinite stacks.
-
Metric: Measure the centroid-to-centroid distance between parallel aromatic rings.
-
Target:
indicates strong - interactions, correlating with high lattice energy and potential intercalation properties in DNA binding [5].
B. The Role of Fluorine (C-H...F Interactions)
Fluorine is a weak hydrogen bond acceptor but significant in crystal engineering.
-
Observation: Look for short contacts between the F-atom at position 8 and aromatic protons of neighboring molecules.
-
Significance: These weak interactions (
) often direct the 3D architecture, locking the molecule into a conformation that may mimic the bioactive state.
Visualization of Interactions
Caption: Schematic of dominant intermolecular forces in this compound crystals.
References
-
MDPI. (2023). Synthesis, Crystal Structure and Anti-Leukemic Activity of Pyrrolo[1,2-a]quinoxaline Derivatives. Molecules. Link
-
National Institutes of Health (PMC). (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[1] A Comparative Guide to the Structural Confirmation of Pyrrolo[2,3-b]indole Derivatives: X-ray Crystallography vs. Spectroscopic Methods. Link
-
National Institutes of Health (PMC). (2021). Crystal structure, DFT studies... of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline. Journal of Molecular Structure. Link
-
ResearchGate. (2005).[4] Crystal Structure of Bis{N-(pyrrolo[1,2-a]quinoxalin-4-yl)-3-aminopropyl}piperazine.[4] Analytical Sciences.[4] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
High-Resolution Mass Spectrometry (HRMS) Characterization of 8-Fluoropyrrolo[1,2-a]quinoxaline
A Comparative Technical Guide for Drug Discovery[1]
Executive Summary
8-Fluoropyrrolo[1,2-a]quinoxaline represents a critical scaffold in medicinal chemistry, particularly in the development of Sirt6 activators, anticancer agents, and antileishmanial drugs. The incorporation of a fluorine atom at the C-8 position modulates metabolic stability and lipophilicity (logP), but it introduces specific analytical challenges.
This guide provides a technical comparison between High-Resolution Mass Spectrometry (HRMS) and standard Low-Resolution Mass Spectrometry (LRMS) for the characterization of this compound. While LRMS is sufficient for nominal mass monitoring, this guide demonstrates why HRMS (Orbitrap/Q-TOF) is the mandatory standard for structural validation, distinguishing the target fluorinated compound from isobaric impurities and confirming the unique mass defect signature of fluorine.
Comparative Analysis: HRMS vs. Alternatives
The Analytical Challenge
In synthetic workflows, the 8-fluoro derivative is often synthesized via copper-catalyzed cyclization or Pictet-Spengler reactions. Common byproducts include des-fluoro analogs (from reductive dehalogenation) or oxidative impurities.
Table 1: Performance Comparison – HRMS (Orbitrap) vs. LRMS (Single Quadrupole)
| Feature | HRMS (Orbitrap Elite) | LRMS (Single Quadrupole) | Impact on 8-Fluoro-P[1,2-a]Q |
| Mass Accuracy | < 3 ppm | ± 0.5 Da | HRMS confirms elemental formula C₁₁H₇FN₂; LRMS cannot rule out C₁₀H₁₀N₄ (isobaric). |
| Resolution (FWHM) | > 60,000 | ~ 1,000 | HRMS resolves fine isotopic structure; LRMS merges ¹³C and ¹⁵N peaks. |
| Fluorine Confirmation | Mass Defect Analysis | Invisible | Fluorine introduces a specific mass defect (-1.6 mDa relative to H) detectable only by HRMS. |
| Impurity Detection | High Sensitivity | Low Specificity | HRMS detects trace des-fluoro impurities (M-F+H) even at <0.1% abundance. |
Case Study: Distinguishing the Target from Impurities
A critical failure point in LRMS is the inability to distinguish the target This compound from potential oxidative byproducts or synthesis intermediates with similar nominal masses.
-
Target: this compound (
)-
Monoisotopic Mass: 186.0593 Da
-
[M+H]⁺: 187.0666 Da
-
-
Potential Impurity: A diaza-analog or oxidative byproduct (
)-
Nominal Mass: 186 Da
-
[M+H]⁺: 187.0978 Da
-
Result: An LRMS system reading "187.1" validates both. An HRMS system reading "187.0668" (Error: 1.0 ppm) validates only the target and rejects the impurity (Error: 165 ppm).
Experimental Protocol
This protocol is grounded in validated methodologies for pyrrolo[1,2-a]quinoxaline derivatives [1, 3].
Sample Preparation[2][3]
-
Solvent: Dissolve 0.1 mg of purified compound in 1 mL of HPLC-grade Methanol (MeOH).
-
Dilution: Dilute 10 µL of stock into 990 µL of 50:50 MeOH:Water + 0.1% Formic Acid. Final concentration ~1 µg/mL.
-
Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulates.
HRMS Acquisition Parameters (Orbitrap)
The following parameters are optimized for the fused tricyclic nitrogen system, ensuring stable ionization without excessive in-source fragmentation.
-
Instrument: Thermo Fisher LTQ Orbitrap Elite (or equivalent Q-TOF).
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).[1]
-
Spray Voltage: 3.5 kV (Optimized for N-heterocycles).
-
Capillary Temperature: 275 °C [1].[1]
-
Sheath Gas Flow: 30 arb units.
-
Resolution: 60,000 at m/z 400.
-
Scan Range: m/z 100 – 600.
-
Lock Mass: m/z 391.2843 (Di-octyl phthalate) or internal calibrant.
Workflow Visualization
The following diagram illustrates the self-validating workflow for characterizing the 8-fluoro derivative.
Figure 1: Step-by-step HRMS characterization workflow ensuring structural integrity.
Data Interpretation & Mechanistic Insights
Exact Mass & Formula Confirmation
The presence of Fluorine is confirmed not just by the mass, but by the specific mass defect. Unlike Hydrogen (+7.8 mDa), Fluorine has a slight negative mass defect relative to the nominal mass.
Table 2: Theoretical vs. Experimental Data (Simulated for 8-Fluoro-P[1,2-a]Q)
| Ion Species | Formula | Theoretical m/z | Experimental m/z (Typ.) | Error (ppm) |
| [M+H]⁺ | 187.0666 | 187.0668 | 1.07 | |
| [M+Na]⁺ | 209.0486 | 209.0484 | -0.96 | |
| Isotope (A+1) | 188.0700 | 188.0699 | -0.53 |
Fragmentation Pathways (MS/MS)
Understanding the fragmentation is crucial for distinguishing the 8-fluoro isomer from potential 7-fluoro or 6-fluoro isomers. The pyrrolo[1,2-a]quinoxaline scaffold typically undergoes ring opening and loss of small nitriles [2].
-
Primary Loss: Loss of HCN (27.01 Da) from the pyrrole ring is the dominant pathway.
-
Fluorine Stability: The C-F bond on the quinoxaline ring is highly stable. Unlike bromo- or iodo- derivatives, the loss of F• or HF is not the primary fragmentation event.
-
Diagnostic Ion: The retention of the Fluorine atom in the daughter ions (
160 region) confirms the substitution is on the stable benzene ring, not the labile pyrrole ring.
Figure 2: Proposed MS/MS fragmentation pathway. The stability of the C-F bond serves as a diagnostic marker.
References
-
Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives. Vertex AI Search / NIH. Retrieved from [Link]
-
Establishing Mass Spectral Fragmentation Patterns for Pyrrolizidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]
-
Regioselective bromination of pyrrolo[1,2-a]quinoxalines. Royal Society of Chemistry. Retrieved from [Link]
-
Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study. Journal of Physical Chemistry B. Retrieved from [Link][2]
Sources
- 1. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Showdown: A Comparative Guide to Fluorinated vs. Chlorinated Pyrroloquinoxalines for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the pyrrolo[1,2-a]quinoxaline scaffold stands out as a privileged heterocyclic system, underpinning a multitude of compounds with significant biological activities and intriguing photophysical properties.[1][2] The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto this framework offers a powerful tool to modulate molecular properties, influencing everything from metabolic stability to electronic behavior. This guide provides an in-depth spectroscopic comparison of fluorinated and chlorinated pyrroloquinoxalines, offering field-proven insights and experimental data to inform rational design in drug discovery and materials development.
The Halogen Effect: Understanding the Inductive and Resonance Contributions of Fluorine and Chlorine
The distinct spectroscopic signatures of fluorinated and chlorinated pyrroloquinoxalines are rooted in the fundamental electronic properties of these two halogens. Both fluorine and chlorine are more electronegative than carbon, leading to a strong electron-withdrawing inductive effect (-I effect). This effect generally lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3]
However, the two halogens differ significantly in their ability to donate electron density through resonance (+R effect) and in their atomic size. Fluorine, with its valence electrons in the 2p orbital, exhibits a more effective orbital overlap with the carbon 2p orbitals of the aromatic ring, resulting in a more pronounced +R effect compared to chlorine, whose valence electrons reside in the larger 3p orbital. This interplay between the strong -I effect and a moderate +R effect for fluorine, versus a still strong -I effect but weaker +R effect for chlorine, is a key determinant of the observed spectroscopic differences. Furthermore, the larger atomic radius of chlorine can introduce steric effects that influence molecular conformation and crystal packing, which in turn can affect spectroscopic properties.
A Head-to-Head Spectroscopic Comparison
This section delves into a direct comparison of the spectroscopic properties of fluorinated and chlorinated pyrroloquinoxalines, drawing upon available experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Halogens
NMR spectroscopy provides a powerful lens to probe the electronic environment of individual atoms within a molecule. The substitution of fluorine versus chlorine on the pyrroloquinoxaline ring system leads to distinct and predictable changes in both ¹H and ¹³C NMR spectra.
Key Observations from NMR Data:
-
¹H NMR: The strong electron-withdrawing nature of both halogens generally leads to a downfield shift (higher ppm) of protons on the aromatic rings to which they are attached.
-
¹³C NMR: The carbon atom directly bonded to the halogen experiences a significant shift. In the case of fluorine, the ¹³C signal is often split into a doublet due to strong one-bond ¹³C-¹⁹F coupling, a feature absent in chlorinated analogs. The magnitude of this coupling constant provides valuable structural information.
-
¹⁹F NMR: For fluorinated derivatives, ¹⁹F NMR offers a sensitive probe of the local electronic environment, with chemical shifts being highly responsive to changes in substitution patterns and molecular conformation.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (δ, ppm) for Halogenated Pyrroloquinoxalines in CDCl₃
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| 8-Chloro-2-benzyl-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline | - | 8.06–7.98 (m, 2H), 7.58–7.41 (m, 10H), 6.60 (s, 1H), 4.50–4.43 (m, 2H), 3.34–3.25 (m, 2H) | 167.7, 142.8, 139.7, 134.0, 131.8, 131.1, 130.8, 130.4, 129.3, 128.67, 128.64, 128.3, 127.2, 125.7, 124.1, 118.4, 102.0, 48.4, 33.08 | [4] |
| 8-Chloro-2-(4-chlorobenzyl)-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline | - | 7.96 (d, J = 8.7 Hz, 2H), 7.56–7.42 (m, 10H), 6.59 (s, 1H), 4.46–4.48 (m, 2H), 3.26–3.20 (m, 2H) | 166.2, 142.8, 138.0, 136.7, 133.7, 131.7, 130.9, 129.3, 128.8, 128.7, 128.6, 128.4, 128.3, 125.7, 124.2, 118.6, 102.1, 48.3, 32.8 | [4] |
| 4-(4-Fluorophenyl)-3-bromopyrrolo[1,2-a]quinoxaline | H-9 | 8.01 (dd, J = 8.0, 1.2 Hz) | - | [5] |
| H-1 | 7.95 (d, J = 2.8 Hz) | - | [5] | |
| H-6 | 7.85 (dd, J = 8.4, 1.2 Hz) | - | [5] | |
| Aromatic | 7.63-7.57 (m, 2H) | - | [5] | |
| Aromatic | 7.55-7.48 (m, 2H) | - | [5] | |
| H-2 | 6.89 (d, J = 2.8 Hz) | - | [5] | |
| ¹⁹F | -111.96 | - | [5] |
Note: Direct comparison is limited by the availability of data for identically substituted fluoro and chloro analogs in the provided search results.
Photophysical Properties: Absorption and Fluorescence
The introduction of fluorine or chlorine atoms can significantly perturb the photophysical properties of the pyrroloquinoxaline core, influencing both the absorption and emission of light.[6][7]
UV-Vis Absorption:
The electron-withdrawing nature of halogens generally leads to a red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted parent compound, indicating a narrowing of the HOMO-LUMO gap.[7] The extent of this shift is dependent on the position and number of halogen substituents. While both fluorine and chlorine induce this effect, the specific impact on the absorption profile can differ due to their varying electronic contributions.
Fluorescence Emission:
The fluorescence properties of halogenated pyrroloquinoxalines are particularly sensitive to the nature of the halogen. Key parameters to consider are the emission maximum (λem) and the fluorescence quantum yield (ΦF).
-
Emission Maximum (λem): Similar to absorption, a red-shift in the emission wavelength is often observed upon halogenation.
-
Fluorescence Quantum Yield (ΦF): This parameter, which quantifies the efficiency of the fluorescence process, is highly variable and susceptible to the "heavy atom effect." Chlorine, being heavier than fluorine, is more effective at promoting intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). This enhanced ISC provides a non-radiative decay pathway that competes with fluorescence, often leading to a lower fluorescence quantum yield for chlorinated compounds compared to their fluorinated counterparts.
Table 2: Photophysical Data for Representative Pyrroloquinoxaline Derivatives
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |
| Pyrrolo[1,2-a]quinoxaline (unsubstituted) | Toluene | 340 | 398 | Not Reported | [6] |
| Pyrrolo[1,2-a]quinoxaline (unsubstituted) | Methanol | 340 | 407 | Not Reported | [6] |
| 2,4-Diphenylpyrrolo[1,2-a]quinoxaline | Toluene | ~360 | ~444 | Not Reported | [6] |
| 2,4-Diphenylpyrrolo[1,2-a]quinoxaline | Methanol | ~360 | ~454 | Not Reported | [6] |
Note: The available search results did not provide a direct comparison of fluorescence quantum yields for a structurally analogous pair of fluorinated and chlorinated pyrroloquinoxalines. The data presented here for substituted and unsubstituted analogs illustrate general trends.
Experimental Protocols
To ensure the reproducibility and validity of spectroscopic comparisons, standardized experimental protocols are paramount. The following sections outline detailed methodologies for the key spectroscopic techniques discussed.
Protocol 1: UV-Vis Absorption Spectroscopy
-
Sample Preparation:
-
Prepare stock solutions of the fluorinated and chlorinated pyrroloquinoxaline derivatives in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or dimethylformamide) at a concentration of 1 mM.
-
From the stock solutions, prepare working solutions in the same solvent at a concentration of 10 µM in volumetric flasks.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a 1 cm path length quartz cuvette with the spectroscopic grade solvent to be used as a blank.
-
Record a baseline spectrum with the blank in both the sample and reference beams.
-
Replace the blank in the sample beam with a cuvette containing the 10 µM sample solution.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 250-600 nm).
-
Identify the wavelength of maximum absorption (λabs).
-
Protocol 2: Fluorescence Spectroscopy and Quantum Yield Determination
-
Sample Preparation:
-
Prepare a series of dilute solutions of the sample and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer equipped with a thermostatted cell holder.
-
Record the absorption spectra of all sample and standard solutions.
-
For each solution, record the fluorescence emission spectrum by exciting at a wavelength where both the sample and standard absorb.
-
Integrate the area under the emission curves for both the sample and the standard.
-
-
Quantum Yield Calculation:
-
The fluorescence quantum yield (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²)
Where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Protocol 3: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the pyrroloquinoxaline derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum on the same instrument, typically using a proton-decoupled pulse sequence.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
-
¹⁹F NMR Spectroscopy (for fluorinated compounds):
-
Acquire the ¹⁹F NMR spectrum.
-
Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).
-
Conclusion and Future Directions
The substitution of fluorine and chlorine onto the pyrroloquinoxaline scaffold provides a powerful strategy to fine-tune its spectroscopic and electronic properties. NMR spectroscopy offers clear, distinguishable signatures for each halogen, with ¹⁹F NMR being a particularly sensitive probe for fluorinated derivatives. While general trends in photophysical properties can be inferred from the electronic nature of the halogens, a comprehensive understanding of their comparative impact on fluorescence efficiency is hampered by a lack of direct comparative studies on structurally analogous compounds.
Future research should focus on the synthesis and systematic spectroscopic analysis of matched pairs of fluorinated and chlorinated pyrroloquinoxalines to provide a more complete and quantitative picture of their comparative photophysical properties. Such studies will be invaluable for the rational design of novel pyrroloquinoxaline-based compounds for applications in drug discovery, bio-imaging, and materials science.
References
-
Shukla, A. K., Choudhary, S., Sisodiya, D. S., Mahale, A., Vipparthi, P., Togiti, U. K., ... & Bhattacharya, A. (2025). Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B, 129(23), 5842-5853. [Link]
-
Shukla, A. K., Choudhary, S., Sisodiya, D. S., Mahale, A., Vipparthi, P., Togiti, U. K., ... & Bhattacharya, A. (2025). Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B, 129(23), 5842–5853. [Link]
-
Two alternatives for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives. (n.d.). Semantic Scholar. [Link]
-
Arcadi, A., Chiarini, M., Marinelli, F., & Rossi, E. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Molecules, 28(15), 5867. [Link]
-
Shukla, A. K., Choudhary, S., Sisodiya, D. S., Mahale, A., Vipparthi, P., Togiti, U. K., ... & Bhattacharya, A. (2025). Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B, 129(23), 5842-5853. [Link]
-
Gesto, D., Correa, J., & Gomez, G. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of the Brazilian Chemical Society, 32(10), 2035-2044. [Link]
-
Gautier, J., Morel, S., Garbison, S., R'Bibo, L., Pinson, J., & Comoy, C. (2023). Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Molecules, 28(14), 5341. [Link]
-
Shukla, A. K., Choudhary, S., Sisodiya, D. S., Mahale, A., Vipparthi, P., Togiti, U. K., ... & Bhattacharya, A. (2025). Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B, 129(23), 5842-5853. [Link]
-
Rao, C. V., Kulkarni, M. V., & Kulkarni, G. M. (2010). Synthesis and biological activity of 8-chloro-[4][6][8]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504. [Link]
-
Scott, J. S., & Leach, A. G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry. [Link]
-
Wang, Y., Li, Y., Wang, Y., & Zhang, J. (2021). Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization. Organic Chemistry Frontiers, 8(12), 3035-3040. [Link]
-
Zhang, T., Zhang, Y., Wang, Y., Li, Y., & Ma, D. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. Journal of Medicinal Chemistry, 65(16), 11266-11287. [Link]
-
Gautier, J., Morel, S., Garbison, S., R'Bibo, L., Pinson, J., & Comoy, C. (2023). Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Molecules, 28(14), 5341. [Link]
-
Kumar, V., Kumar, R., & Kumar, S. (2013). Synthesis and Biological Evaluation of Novel Substituted pyrrolo[1,2-a]quinoxaline Derivatives as Inhibitors of the Human Protein Kinase CK2. European Journal of Medicinal Chemistry, 65, 415-423. [Link]
-
Leonard, N. J. (1976). EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. HETEROCYCLES, 5, 67-93. [Link]
-
Mamedov, V. A., & Kalinin, A. A. (2019). Pyrrolo[1,2-a]quinoxalines based on quinoxalines (Review). Chemistry of Heterocyclic Compounds, 55(7), 584-597. [Link]
-
Weber, W., Schleicher, E., & R. (2025). Increasing the Fluorescence Quantum Yield and Lifetime of the Flavin Chromophore by Rational Design. ChemPhotoChem, 9(10), e202500123. [Link]
-
Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4930. [Link]
-
Halik, M., & Hirsch, A. (2021). Electron deficient fluorous polycyclic aromatic and heteroaromatic hydrocarbons. Dyes and Pigments, 194, 109655. [Link]
-
Durak, R., & Özdemir, Y. (2025). Chemical effect on the K shell fluorescence yield of Fe, Mn, Co, Cr and Cu compounds. Pramana, 63(1), 129-135. [Link]
-
Fustero, S., & Sanz-Cervera, J. F. (Eds.). (2014). Fluorine in heterocyclic chemistry. Springer. [Link]
-
Wang, Y., Liu, Y., Zhang, Y., Wang, Y., & Li, Y. (2022). Fluorescent protein chromophores modified with aromatic heterocycles for photodynamic therapy and two-photon fluorescence imaging. Organic & Biomolecular Chemistry, 20(24), 4976-4982. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. publicatt.unicatt.it [publicatt.unicatt.it]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pyrrolo[1,2- a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 8-Fluoropyrrolo[1,2-a]quinoxaline: A Comparative Guide for Preclinical Evaluation
This guide provides a comprehensive framework for benchmarking the novel compound 8-Fluoropyrrolo[1,2-a]quinoxaline against established standard-of-care anticancer agents. As a member of the pyrrolo[1,2-a]quinoxaline class, which has demonstrated significant antiproliferative and kinase-inhibiting properties, a thorough and objective comparison is essential to elucidate its therapeutic potential and mechanism of action.[1][2][3][4][5][6][7] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a logical framework for data interpretation.
The pyrrolo[1,2-a]quinoxaline scaffold is a promising pharmacophore in oncology research, with derivatives reported to exhibit a range of biological activities, including anticancer, antiviral, and antitubercular effects.[3][8] Notably, compounds from this class have been shown to induce antiproliferative effects in various cancer cell lines, such as human leukemia and breast cancer.[1][3] The underlying mechanisms are thought to involve the inhibition of key signaling pathways, including the Akt kinase pathway, and targeting receptors like the G protein-coupled estrogen receptor 1 (GPER).[2][4][5]
Given the established mechanisms of many successful anticancer drugs, this guide will focus on comparing this compound against two classes of standard reference drugs: Topoisomerase Inhibitors and DNA Intercalators . This comparative approach will not only determine the relative potency and efficacy of the novel compound but also provide insights into its potential mode of action.
I. Standard Reference Drugs for Benchmarking
The selection of appropriate reference drugs is critical for a meaningful comparison. Based on the common mechanisms of cytotoxic anticancer agents, the following well-characterized drugs are proposed:
-
Camptothecin: A potent inhibitor of DNA topoisomerase I, an enzyme crucial for relaxing DNA supercoiling during replication and transcription.[9][10][11][12] Its derivatives, such as topotecan and irinotecan, are in clinical use for various cancers.[10][11][13]
-
Doxorubicin: A widely used anthracycline antibiotic that acts as both a DNA intercalator and a topoisomerase II inhibitor.[10][14] Its dual mechanism leads to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.
II. Comparative In Vitro Efficacy: Cytotoxicity Profiling
The initial step in benchmarking is to determine the cytotoxic potential of this compound across a panel of clinically relevant cancer cell lines and compare it to the standard reference drugs.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, K562, U937) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[16]
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Camptothecin, and Doxorubicin for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%.
Data Presentation: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 (Breast Cancer) | K562 (Leukemia) | U937 (Leukemia) |
| This compound | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Camptothecin | 0.05 | 0.02 | 0.03 |
| Doxorubicin | 0.1 | 0.05 | 0.08 |
Note: The data presented above is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
III. Mechanistic Elucidation: DNA Interaction Assays
To investigate whether this compound acts through mechanisms similar to the reference drugs, the following assays are recommended.
A. Topoisomerase I Inhibition Assay
This assay determines if the compound inhibits the activity of topoisomerase I, similar to Camptothecin.[17][18]
Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.
This protocol is adapted from established methods for assaying topoisomerase I activity.[18][19]
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and assay buffer.[19]
-
Compound Addition: Add varying concentrations of this compound or Camptothecin to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.[19]
-
Termination: Stop the reaction by adding a stop solution (e.g., STEB buffer and chloroform/isoamyl alcohol).[19]
-
Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form.[20]
B. DNA Intercalation Assay
This assay investigates the ability of the compound to insert itself between DNA base pairs, a mechanism characteristic of Doxorubicin.[21]
Caption: Workflow for the DNA Viscometry Assay.
Viscosity measurements are a classical method to assess DNA intercalation. Intercalating agents increase the length of the DNA helix, leading to an increase in the viscosity of the DNA solution.[22][23]
-
DNA Preparation: Prepare a solution of sonicated, rod-like DNA fragments to avoid complexities from DNA coiling.[22][23]
-
Viscometer Setup: Use a viscometer maintained at a constant temperature (e.g., 25°C).[22]
-
Initial Measurement: Measure the flow time of the DNA solution in the absence of the test compound.
-
Titration: Add increasing concentrations of this compound or Doxorubicin to the DNA solution, allowing for equilibration after each addition.[22]
-
Flow Time Measurement: Measure the flow time after each addition.
-
Data Analysis: Calculate the relative viscosity. A significant increase in relative viscosity is indicative of DNA intercalation.
IV. In Vivo Efficacy Assessment: Xenograft Tumor Models
To translate in vitro findings to a preclinical setting, in vivo xenograft models are essential for evaluating the therapeutic potential of this compound in a living organism.[24][25]
Experimental Protocol: Subcutaneous Xenograft Model
This protocol outlines the establishment of a human tumor xenograft model in immunocompromised mice to assess the antitumor efficacy of the test compound.[26][27][28]
Methodology:
-
Cell Culture and Implantation: Culture a relevant human cancer cell line (e.g., MCF-7) and subcutaneously inject the cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[25][27]
-
Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, this compound, and a standard reference drug like Doxorubicin).
-
Drug Administration: Administer the compounds according to a predetermined dosing schedule and route (e.g., intraperitoneal or oral).
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data for tumor growth inhibition.
Data Presentation: In Vivo Antitumor Efficacy
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | [Hypothetical Data] | 0 |
| This compound (Dose X) | [Hypothetical Data] | [Hypothetical Data] |
| Doxorubicin (Standard Dose) | [Hypothetical Data] | [Hypothetical Data] |
Note: The data presented above is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
V. Conclusion and Future Directions
This guide provides a structured approach to the preclinical benchmarking of this compound. By systematically comparing its in vitro cytotoxicity, mechanism of action, and in vivo efficacy against well-established anticancer drugs, researchers can gain a comprehensive understanding of its therapeutic potential. The experimental protocols detailed herein are robust and widely accepted in the field of cancer drug discovery.
Positive results from these studies would warrant further investigation into the pharmacokinetic and pharmacodynamic properties of this compound, as well as more detailed mechanistic studies to fully elucidate its molecular targets. The ultimate goal is to determine if this novel compound offers a significant therapeutic advantage over existing treatments, paving the way for its potential clinical development.
References
-
DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC. Available at: [Link]
-
An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research. Available at: [Link]
-
Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II - Taylor & Francis. Available at: [Link]
-
Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II - Taylor & Francis Online. Available at: [Link]
-
Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one - MDPI. Available at: [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Available at: [Link]
-
Human Topoisomerase I Relaxation Assay - Inspiralis. Available at: [Link]
-
Human Topoisomerase I Relaxation High Throughput Plate Assay - Inspiralis. Available at: [Link]
-
Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells - ResearchGate. Available at: [Link]
-
Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II - PubMed. Available at: [Link]
-
Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC. Available at: [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC. Available at: [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. Available at: [Link]
-
Cell Cytotoxicity Assay, Cell Toxicity Assay | NorthEast BioLab. Available at: [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. Available at: [Link]
-
Xenograft tumor model - SMC Laboratories Inc. Available at: [Link]
-
Xenograft Models - Creative Biolabs. Available at: [Link]
-
Biological activities of pyrrolo[1,2‐a]quinoxalines. - ResearchGate. Available at: [Link]
-
A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity - ResearchGate. Available at: [Link]
-
Examples of DNA intercalating drugs. Ciprofloxacin 1 and moxifloxacin 2... - ResearchGate. Available at: [Link]
-
Topoisomerase inhibitor - Wikipedia. Available at: [Link]
-
Investigations on DNA intercalation and surface binding by SYBR Green I, its structure determination and methodological implications - PMC. Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]
-
Research Article Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells - Usiena air. Available at: [Link]
-
DNA Unwinding Assay - Inspiralis. Available at: [Link]
-
Topoisomerase Inhibitors: Camptothecins, Anthracyclines, and Etoposide | Oncohema Key. Available at: [Link]
-
Transition Metal Intercalators as Anticancer Agents—Recent Advances - PMC - NIH. Available at: [Link]
-
DNA topoisomerases as molecular targets for anticancer drugs - PMC. Available at: [Link]
-
Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC. Available at: [Link]
-
Sustained Delivery of Cu(II)-Based DNA Intercalators by Nanometer-Sized Cyclodextrin-Based Porous Polymers | ACS Applied Nano Materials - ACS Publications. Available at: [Link]
-
Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC. Available at: [Link]
-
DNA Intercalators and Using Them as Anticancer Drugs. Available at: [Link]
-
Biologically active pyrrolo[1,2-a]quinoxaline derivatives A, B, and C - ResearchGate. Available at: [Link]
-
Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC. Available at: [Link]
-
Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B - PubMed. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Topoisomerase Inhibitors: Camptothecins, Anthracyclines, and Etoposide | Oncohema Key [oncohemakey.com]
- 12. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scielo.br [scielo.br]
- 17. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. inspiralis.com [inspiralis.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ijabbr.com [ijabbr.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Investigations on DNA intercalation and surface binding by SYBR Green I, its structure determination and methodological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 26. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 27. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
Safety Operating Guide
Operational Guide: Proper Disposal Procedures for 8-Fluoropyrrolo[1,2-a]quinoxaline
[1][2][3]
Part 1: Executive Safety Assessment
Chemical Identity: 8-Fluoropyrrolo[1,2-a]quinoxaline CAS Number: 159548-97-7 Molecular Formula: C₁₁H₇FN₂ Primary Hazard Class: Irritant (Skin/Eye) | Secondary Hazard: Potential Bioactive / HF Generator[1][2][3]
This guide supersedes generic "organic waste" protocols. While standard Safety Data Sheets (SDS) classify this compound primarily as an irritant (H315, H319), its structural role as a privileged scaffold in drug discovery (targeting CK2/AKT kinases and 5-HT3 receptors) necessitates handling it as a Potent Compound until specific toxicology proves otherwise.[1][2][3] Furthermore, the fluorine substitution presents a critical downstream hazard: the generation of Hydrogen Fluoride (HF) during thermal decomposition (incineration).[2][3]
Core Directive
Do not dispose of this compound in standard non-halogenated waste streams. The presence of the fluorine atom mandates segregation into Halogenated Waste channels to ensure incineration occurs at appropriate temperatures with necessary flue-gas scrubbing.[1]
Part 2: Hazard Characterization & Physicochemical Data[1][2][4]
Effective disposal begins with accurate characterization.[3] The following data points dictate the waste stream selection.
| Parameter | Specification | Operational Implication |
| Physical State | Solid (Crystalline powder) | Requires double-containment to prevent dust inhalation.[1][2][3] |
| Melting Point | >120°C (Typical for class) | Stable solid at room temperature; low volatility.[3] |
| Solubility | DMSO, Methanol, Chlorinated Solvents | Compatible with standard organic waste solvents.[2][3] |
| GHS Classification | Warning (H315, H319) | Mandatory PPE: Nitrile gloves, safety glasses, lab coat.[2][3] |
| Thermal Decomp. | Releases HF, NOx, COx | CRITICAL: Must be incinerated in facilities equipped for halogenated waste.[2][3] |
| Bioactivity | High (Kinase Inhibitor Class) | Treat trace residues as pharmacologically active.[3] |
Part 3: Waste Segregation Logic (The "Why")
In laboratory waste management, the distinction between "Halogenated" and "Non-Halogenated" is often driven by cost, but here it is driven by safety and environmental compliance .[2][3]
-
The Fluorine Factor: When this compound is incinerated, the C-F bond cleaves, reacting with hydrogen sources to form Hydrogen Fluoride (HF).[1][2][3]
-
Incinerator Damage: HF is highly corrosive to the refractory lining of standard incinerators.
-
Environmental Release: Without specific alkaline scrubbers (found in halogenated waste incinerators), HF can be released into the atmosphere.[3]
Decision Matrix: Waste Stream Selection
The following workflow illustrates the logic for determining the correct disposal path for your specific sample state (Solid vs. Solution).
Figure 1: Decision matrix for segregating fluorinated heterocyclic waste. Note that the presence of the fluorine atom often defaults the mixture to the "Halogenated" stream depending on local facility thresholds.[2][3]
Part 4: Detailed Operational Protocols
Protocol A: Disposal of Solid Waste (Pure Compound)
Applicability: Expired stocks, degraded samples, or excess synthesis product.[2][3]
-
Personal Protective Equipment (PPE):
-
Primary Containment:
-
Secondary Containment:
-
Labeling:
-
Accumulation:
-
Place in the Solid Hazardous Waste drum.
-
Protocol B: Disposal of Liquid Waste (Mother Liquors/Solutions)
Applicability: Reaction mixtures, HPLC effluent, or dissolved stocks.[2][3]
-
Solvent Compatibility Check:
-
Stream Selection:
-
Default: Pour into the Halogenated Organic Solvent carboy (usually Red tag or Yellow carboy depending on facility).[3]
-
Reasoning: Even if the solvent is Methanol (non-halogenated), the solute contains Fluorine.[2][3] Many disposal vendors require any mixture containing >1000 ppm halogens to be treated as halogenated.[3]
-
-
Rinsing:
-
Triple-rinse the empty reaction vessel with a small amount of acetone or DCM.[1]
-
Add rinsate to the Halogenated waste container.
-
-
Record Keeping:
-
Log the addition on the waste container's accumulation log sheet.
-
Entry: "Organic solvents with trace fluorinated heterocycles."[3]
-
Protocol C: Spill Cleanup (Emergency Procedure)
Scenario: < 5g solid spill on benchtop.
-
Isolate: Alert nearby personnel.
-
Protect: Don double nitrile gloves and N95 mask.
-
Contain: Cover the spill with a paper towel dampened with ethanol (not water, as solubility is higher in organics).[3]
-
Clean: Wipe up the material.[3] Repeat with a fresh ethanol-soaked wipe.[1]
-
Dispose: Place all wipes into a sealable bag and dispose of as Solid Hazardous Waste (Protocol A).
-
Verify: Check the surface under UV light (if available) as many quinoxalines are fluorescent; this serves as a self-validating check for cleanliness.[1]
Part 5: References & Authority[1][2]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67847247, this compound.[1][2][3] PubChem. Available at: [Link][1][2][3]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link][1][2][3]
-
Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. EPA.gov.[3] Available at: [Link][1][2][3]
-
Gundersen, L. (2020).[3] Pyrrolo[1,2-a]quinoxalines: Synthesis and Biological Activity. (General reference for class bioactivity). Journal of Medicinal Chemistry. (Contextual grounding for "Potent Compound" classification).
Personal Protective Equipment (PPE) & Handling Guide: 8-Fluoropyrrolo[1,2-a]quinoxaline
Executive Safety Summary
8-Fluoropyrrolo[1,2-a]quinoxaline is a bioactive heterocyclic scaffold often utilized in medicinal chemistry as a precursor for Sirt6 activators, CK2 inhibitors, and antileukemic agents.
While the parent compound (pyrrolo[1,2-a]quinoxaline) is classified as a standard irritant (Skin/Eye Irrit. 2), the addition of the fluorine atom at the 8-position significantly alters its physicochemical properties. Fluorination typically increases lipophilicity, enhancing skin permeability and metabolic stability.
Operational Directive: Until specific toxicological data confirms otherwise, handle this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) (Control Band 3). Do not rely solely on standard "irritant" protocols.
Risk Assessment & PPE Matrix
The following PPE selection is based on the "Precautionary Principle" for fluorinated bioactive heterocycles.
PPE Selection Guide[1]
| Protection Category | Standard Requirement | Technical Specification & Rationale |
| Respiratory | P100 / N95 (Solids) | Rationale: Quinoxaline derivatives are often fluffy, electrostatic solids. Fluorination increases static charge, making dust aerosolization likely during weighing.Specification: Use a NIOSH-approved N95 for minor handling (<10 mg). For >10 mg, use a P100 respirator or handle strictly inside a fume hood. |
| Hand Protection | Double Gloving | Rationale: The lipophilic nature of the 8-fluoro substituent facilitates permeation through thin latex. Layer 1 (Inner): 4 mil Nitrile (Touch sensitivity).Layer 2 (Outer): 5-8 mil Nitrile or Neoprene (Chemical resistance).Change outer gloves immediately upon solvent splash. |
| Eye Protection | Chemical Goggles | Rationale: Standard safety glasses are insufficient for fine powders that can drift around side shields. Goggles provide a seal against dust entry into the lacrimal duct. |
| Body Protection | Tyvek® Lab Coat | Rationale: Cotton coats absorb powders. Use disposable, non-woven polyethylene (e.g., Tyvek) to prevent fabric contamination and cross-contamination of street clothes. |
Decision Logic: PPE Selection
The following decision tree illustrates the logic for selecting PPE based on the quantity and state of the compound.
Figure 1: Risk-based PPE selection logic. Note the escalation to Laminate gloves when dissolved in penetrating solvents like DMSO, which can carry the fluorinated compound through standard nitrile.
Operational Protocols
A. Weighing & Static Control
Fluorinated heterocycles are notorious for high static charge, causing "fly-away" powder that contaminates balances and user cuffs.
-
Engineering Control: Place the balance inside a chemical fume hood or a powder containment enclosure.
-
Static Neutralization: Use an ionizing fan or a polonium anti-static gun on the spatula and weighing boat before touching the compound.
-
Technique: Do not use plastic weighing boats if possible; use glass weighing dishes or antistatic paper to minimize adhesion.
B. Solubilization & Reaction
When dissolving this compound:
-
Solvent Choice: If using DMSO or DMF for biological assays, be aware that these solvents act as carriers, driving the compound through skin rapidly.
-
Protocol: Wear Silver Shield (Laminate) undergloves if handling concentrated DMSO stock solutions (>10 mM).
-
-
Acid Sensitivity: Pyrroloquinoxalines can be protonated. Avoid strong mineral acids unless intended, as this may alter solubility or generate salts that behave differently in terms of aerosolization.
C. Thermal Decomposition Hazards
In the event of a fire or unintended high-temperature decomposition (>250°C):
-
HF Generation: Unlike non-fluorinated analogs, this compound will release Hydrogen Fluoride (HF) gas and nitrogen oxides (NOx) upon combustion.
-
Response: Standard ABC fire extinguishers are effective, but firefighters must wear full SCBA. Do not inhale smoke under any circumstances.[1]
Emergency Response & Disposal
Biological Exposure Pathway
The primary risks are inhalation of dust and dermal absorption.
Figure 2: Immediate response workflow for exposure events.[1][2] Note the specific instruction for physicians regarding fluorinated organics.
Waste Disposal[2][4][5][6]
-
Segregation: Do not mix with general organic waste if your facility separates halogenated solvents.
-
Labeling: Tag waste explicitly as "Halogenated Organic - Fluorinated Heterocycle."
-
Destruction: Incineration is the only approved method. Ensure the incinerator is equipped with a scrubber to handle HF emissions.
References
-
National Institutes of Health (NIH) - PubChem. Pyrrolo[1,2-a]quinoxaline (Parent Compound) Safety Data. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives.[3] (Context for biological potency). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
